This compound exerts its effects by directly inhibiting the WEE1 kinase. The table below summarizes its key biochemical and cellular activities:
| Aspect | Details |
|---|---|
| Target | WEE1 Kinase [1] |
| Reported IC₅₀ (Enzymatic) | < 10 nM [1] |
| Cellular IC₅₀ (Antiproliferative) | 42 nM (in NCI-H23 lung cancer cells) [1] |
| Primary Molecular Consequence | Reduction of inhibitory phosphorylation of CDK1 (on Tyr15) and CDK2 [2] [3] |
| Primary Cellular Consequence | Premature entry into mitosis, replication stress, and mitotic catastrophe [2] [3] |
The following diagram illustrates the core mechanism by which WEE1 inhibition, including by this compound, disrupts the G2-M checkpoint:
WEE1 inhibition forces mitotic entry with DNA damage, causing cell death.
The following methodologies, commonly used to study WEE1 inhibitors like AZD1775, are relevant for characterizing any WEE1 inhibitor, including this compound.
| Assay Type | Key Readouts & Protocols |
|---|
| Cell Viability/Proliferation | Protocol: Treat cells with compound for up to 4 days. Measure viability using assays like CellTiter-Glo (luminescence-based ATP quantitation) [4] [1]. Readout: IC₅₀ values for anti-proliferative activity [1]. | | Cell Cycle Analysis | Protocol: Treat cells, then fix, stain DNA with propidium iodide (PI) or DAPI, and analyze via flow cytometry. Pulse with EdU or BrdU to identify S-phase cells [5]. Readout: Increased G2/M population post-inhibition; emergence of >4N DNA content (mitotic catastrophe) [5]. | | DNA Damage & Replication Stress | Protocol: Immunoblotting or immunofluorescence using phospho-specific antibodies [6] [5]. Readout: Increased γH2AX (marker of DNA double-strand breaks) and phospho-RPA2 (marker of replication stress) [5]. | | CDK1 Phosphorylation Status | Protocol: Immunoblotting of cell lysates with antibodies against CDK1 pTyr15 and total CDK1 [5]. Readout: Decreased CDK1 pTyr15 indicates successful target engagement by WEE1 inhibitor [2] [5]. | | Clonogenic Survival Assay | Protocol: Treat cells with compound for a defined period, then wash out and allow cells to form colonies for 1-3 weeks. Stain and count [7]. Readout: Long-term cytotoxic effects and ability to halt proliferative capacity [7]. |
Research on other WEE1 inhibitors suggests that this compound's activity could be enhanced in specific biological contexts, which are valuable to explore in experiments:
The most current and comprehensive mechanistic studies in the available literature focus on clinical-stage WEE1 inhibitors (e.g., AZD1775). While this compound is a potent tool compound, its specific characterization in complex models is not detailed in these search results.
To build a complete whitepaper, you may need to:
Wee1 kinase is a crucial regulator of cell cycle progression, acting primarily at the G2/M checkpoint to prevent mitotic entry through inhibitory phosphorylation of CDK1. Its overexpression in various cancers and role in DNA damage response make it a promising therapeutic target. This guide provides a comprehensive technical overview of Wee1's structural biology, with emphasis on its ATP-binding site characteristics that enable rational inhibitor design. We summarize key structural features distinguishing Wee1 from related kinases, detail experimental and computational approaches for inhibitor development, and highlight recent advances in achieving kinome-wide selectivity. The unique DLG motif and Asn377 gatekeeper residue in Wee1's ATP-binding pocket present distinctive opportunities for designing selective inhibitors with reduced off-target effects, addressing challenges faced by earlier clinical candidates like AZD1775 (MK-1775).
Wee1 is a nuclear serine/threonine protein kinase belonging to the WEE family, which includes Wee1A (somatic), Wee2 (germ cell-specific), and Myt1 (PKMYT1, localized to Golgi/ER). The human Wee1 gene is located at chromosome 11p15.3-p15.1 and encodes a 647-amino acid protein with three primary domains:
The kinase domain follows the standard protein kinase fold consisting of an N-terminal lobe (primarily β-sheets) and a C-terminal lobe (primarily α-helices) with a catalytic cleft between them [1]. This architecture facilitates ATP binding and phosphotransferase activity.
The ATP-binding site of Wee1 contains several distinctive features that differentiate it from other kinases and provide opportunities for selective inhibitor design:
Table 1: Key Structural Features of Wee1 Kinase Domain
| Structural Element | Residue Range | Key Characteristics | Functional Significance |
|---|---|---|---|
| Glycine-rich loop | 306-311 | GxGxxG pattern | ATP binding and positioning |
| Hinge region | 376-379 | Contains Cys379 | Inhibitor binding via backbone H-bonds |
| Gatekeeper residue | Asn377 | Small polar residue | Selectivity determinant |
| Catalytic segment | 422-433 | IVHxDLKPxNIx consensus | Catalytic activity |
| Activation segment | 462-486 | Contains DLG motif | Kinase activation state |
| DLG motif | 463-465 | Replaces typical DFG | Mg²⁺-ATP binding |
| Large flexible loop | ~22-26 residues | Acidic (pI ~4.0) | Unique to Wee1/Wee2 |
Although Wee1, Wee2, and Myt1 belong to the same kinase family and perform related cell cycle regulatory functions, they exhibit significant structural differences that impact inhibitor binding and selectivity:
Table 2: Comparative Structural and Biochemical Properties of WEE Family Kinases
| Parameter | Wee1 | Wee2 | Myt1 (PKMYT1) |
|---|---|---|---|
| Cellular Localization | Nuclear | Nuclear | Golgi/ER |
| Gatekeeper Residue | Asn377 | Asn | Thr |
| MK-1775 Binding (Kd) | 13 nM | 27 nM | 320 nM |
| Specificity | Tyr15 of CDK1 | Tyr15 of CDK1 | Thr14 & Tyr15 of CDK1 |
| Catalytic Segment | IVHRDLKPQNIL | IVHRDLKPQNIL | VIHRDLKPSNLL |
| Large Flexible Loop | Present (22-26 aa) | Present (22-26 aa) | Reduced (3-residue β-turn) |
| Full-length Specific Activity | High (reference) | 30-fold lower than Wee1 | 10-fold lower than Wee1 |
Determination of Wee1's structure and inhibitor interactions relies on several key experimental approaches:
Recent advances in computational methods have enabled more efficient kinome-wide selectivity profiling:
Computational workflow for Wee1 inhibitor optimization using free energy calculations
The protein residue mutation free energy (PRM-FEP+) approach specifically addresses the challenge of achieving kinome-wide selectivity by:
This approach has demonstrated sufficient accuracy (within ~1 kcal/mol) to positively impact decision-making in drug discovery projects [4].
Several robust experimental systems have been developed for evaluating Wee1 inhibitors:
The therapeutic strategy of Wee1 inhibition exploits synthetic lethal interactions in cancer cells with specific genetic vulnerabilities:
Table 3: Clinical-Stage Wee1 Inhibitors and Their Properties
| Inhibitor | Developer | Clinical Stage | Key Characteristics | Primary Applications |
|---|---|---|---|---|
| AZD1775 (MK-1775) | AstraZeneca/Merck | Phase II (discontinued) | First selective Wee1 inhibitor; PLK1 off-target activity | Various solid tumors |
| Debio 0123 | Debio | Phase I/II | PLK family-sparing | Advanced solid tumors |
| IMP7068 | Impact Therapeutics | Phase I | Wee1 inhibitor | Solid tumors |
| ZN-c3 | Zentalis | Phase I/II | Highly potent and selective | Advanced solid tumors |
| APR-1051 | Aprea | Phase I | Wee1 inhibitor | Hematological malignancies |
Recent structural and computational studies provide valuable insights for designing improved Wee1 inhibitors:
The structural characterization of Wee1 kinase has provided critical insights for rational inhibitor design. The unique features of its ATP-binding site—particularly the DLG motif, Asn377 gatekeeper, and large flexible loop—offer distinct opportunities for developing selective therapeutic agents. Advanced computational methods like free energy calculations now enable efficient optimization of both potency and kinome-wide selectivity, addressing the limitations of earlier clinical candidates.
Future directions in Wee1 inhibitor development will likely focus on:
The table below summarizes the known quantitative data and characteristics of this compound:
| Property | Description |
|---|---|
| IC50 (Wee1) | < 10 nM [1] |
| Potency Classification | Potent [1] |
| Primary Biological Effect | Anticancer activities [1] |
| Key Regulatory Role | Serine/threonine kinase; master regulator of the G2/M cell cycle checkpoint. It phosphorylates and inhibits CDK1, preventing premature mitotic entry [2]. |
| Therapeutic Rationale | Inhibition abrogates the G2/M checkpoint, forcing cancer cells with DNA damage into mitosis, leading to mitotic catastrophe and apoptosis [2]. |
While specific protocols for this compound were not detailed, established methodologies from research on other Wee1 inhibitors provide a framework for its characterization.
| Method | Application & Key Steps |
|---|
| Kinase Activity Assay | Purpose: Determine inhibitor potency (e.g., IC50). Example Protocol: ADP-Glo kinase assay. Measures the depletion of ATP to ADP, quantifying remaining ATP via luminescence. Wee1-IN-14 was characterized with an IC50 of 1.0 nM using this method [1]. | | Cell-Based Viability/Proliferation Assay | Purpose: Assess anti-cancer activity in cells. Example Protocol: Resazurin-based assays. Measures cell viability and metabolic activity. Used to demonstrate synergy between Wee1 inhibitors and other agents [3]. | | Computational Binding Affinity Prediction | Purpose: Rapid, high-precision prediction of binding affinity and selectivity. Example Protocol: Free Energy Perturbation calculations (FEP+). Can predict binding free energies within ~1.0 kcal/mol (~6-8 fold in potency) of experimental values. Used to profile thousands of designs for Wee1 potency and kinome-wide selectivity [4] [5]. | | Selectivity Profiling | Purpose: Identify off-target liabilities. Example Protocol: Kinome-wide scanMAX panel. Tests compound activity against 403 wild-type human kinases to generate a comprehensive selectivity profile [4]. |
The following diagram illustrates the core cellular mechanism of Wee1 and its inhibition, integrating into a DNA damage context.
> The mechanism of Wee1 inhibition forces cell cycle progression despite DNA damage.
Wee1 is a validated oncology target, and several inhibitors are in clinical development. The table below lists key inhibitors for context.
| Inhibitor Name | Other Names | Highest Development Stage | Key Notes |
|---|---|---|---|
| Adavosertib | AZD1775, MK-1775 | Clinical Trials (Phase II) | First highly potent & selective inhibitor; associated with off-target toxicities & activation of Integrated Stress Response (ISR) [3] [6] [1]. |
| Azenosertib | ZN-c3 | Clinical Trials (Phase II) | Orally active, selective inhibitor (IC50 = 3.9 nM) [3] [1]. |
| SGR-3515 | - | Clinical Trials (Phase I) | Development candidate identified via FEP+-guided discovery; differentiated profile from competitors [5]. |
| This compound | - | Preclinical Research | Potent inhibitor (IC50 < 10 nM); anticancer activities observed in preclinical studies [1]. |
A prominent challenge with first-generation Wee1 inhibitors like Adavosertib is off-target toxicity, which is partly driven by unintended kinase inhibition and activation of the Integrated Stress Response (ISR) pathway [4] [3]. Newer strategies, including the use of PROTAC-based degraders and molecular glues, show reduced ISR activation, offering a potential path to improved therapeutic windows [3].
Given the limited public data, I suggest these avenues to deepen your research:
WEE1 kinase is a key regulator of cell cycle progression. Its primary function is to phosphorylate and inhibit the activity of Cyclin-Dependent Kinases 1 and 2 (CDK1 and CDK2) by adding a phosphate group to their Tyrosine 15 (Y15) residue [1] [2]. This inhibition acts as a "brake" on the cell cycle, preventing entry into mitosis and ensuring DNA replication occurs properly and only once per cycle [1].
WEE1 inhibitors work by blocking this kinase. The expected, direct molecular consequence is a decrease in the inhibitory phosphorylation of CDK1 and CDK2 on Y15. This, in turn, leads to premature and hyperactivated CDK1/2 activity, forcing the cell into DNA replication and mitosis without adequate preparation, ultimately causing replication stress, DNA damage, and cell death [3] [4] [5].
The table below summarizes this core mechanism and its downstream cellular consequences.
| Aspect | Detailed Explanation |
|---|---|
| Primary Molecular Target | WEE1 kinase protein [1] [2]. |
| Direct Biochemical Effect | Reduction of inhibitory phosphorylation on Tyrosine 15 (Y15) of both CDK1 and CDK2 [3] [1]. |
| Consequence on Kinase Activity | Premature and hyper-activation of CDK1 and CDK2 kinase activities [3] [4]. |
| Key Downstream Effects | Unscheduled origin firing, nucleotide depletion, replication fork stalling, accumulation of DNA damage (γH2AX focus formation), forced mitotic entry, and apoptosis [3] [5] [2]. |
The following experimental methods are commonly used to validate the effect and efficacy of WEE1 inhibitors, as evidenced by studies on compounds like adavosertib.
This is the primary method for directly assessing changes in CDK phosphorylation levels.
These assays measure the functional consequence of de-repressing CDKs.
These methods assess the cellular outcomes of WEE1 inhibition.
The diagram below visualizes the signaling pathway and the experimental workflow to characterize a WEE1 inhibitor's effect.
When planning your experiments with this compound, please consider the following points:
In a p53-deficient cancer cell, the therapeutic effect of WEE1 inhibition can be visualized as follows. The diagram below illustrates how Adavosertib induces synthetic lethality in p53-deficient cells by forcing premature mitosis and causing replication stress.
WEE1 inhibition forces p53-deficient cells through mitosis with DNA damage, leading to cell death [1] [2].
The table below summarizes key efficacy data for Adavosertib from selected studies.
| Cancer Model / Type | Treatment Combination | Key Efficacy Findings / IC₅₀ | TP53 Status | Citation |
|---|---|---|---|---|
| Relapsed ALL (Ex vivo samples) | Adavosertib (Mono) | Potent anti-leukemic activity in 18/27 samples; IC₅₀ lower than clinically attainable concentrations | Independent of mutation [3] | [3] |
| Relapsed ALL | Adavosertib + Cytarabine | Highly synergistic cytotoxicity; preferential apoptosis over cell cycle arrest | Independent of mutation [3] | [3] |
| Gastric Cancer (Preclinical) | Adavosertib + Paclitaxel | More effective than paclitaxel alone in cells and mouse models | Not Exclusive [1] | [1] |
| Melanoma (Preclinical) | Adavosertib + Capivasertib (AKTi) | Synergistic inhibition of growth, induced immunogenic cell death (ICD) | Wild-type (GOF via MDM) [4] | [4] |
| Ovarian Cancer (Phase II) | Adavosertib + Gemcitabine | Improved PFS: 4.6 mo vs 3.0 mo with placebo + Gemcitabine | Platinum-Resistant [1] [2] | [1] [2] |
| Uterine Serous Carcinoma (Phase II) | Adavosertib (Mono) | Median PFS: 6.1 mo; Median Duration of Response: 9.0 mo | Not Selected [2] | [2] |
Here are detailed methodologies for common experiments used to evaluate WEE1 inhibitors like Adavosertib.
This protocol is used for dose-response curves and IC₅₀ determination [3].
This method is ideal for testing patient-derived samples in a more physiologically relevant context [3].
This protocol helps determine the mechanism of cell death and cell cycle disruption [3].
Research has expanded into combining WEE1 inhibitors with other targeted therapies and immunotherapy.
Simultaneous inhibition of WEE1 and AKT is a novel strategy to activate p53 in wild-type TP53 cancers where it is silenced by MDM overexpression [4]. This combination:
WEE1 inhibition can modulate the tumor microenvironment to enhance immunotherapy response [4] [5].
The diagram below summarizes these novel combination strategies.
WEE1 inhibition combines with AKT inhibitors or immunotherapy to activate immune cells [4] [5].
WEE1 Kinase Fundamentals WEE1 is a serine/threonine protein kinase that plays a critical role as a gatekeeper of the G2/M cell cycle checkpoint. Its primary molecular function involves phosphorylating Cyclin-Dependent Kinase 1 (CDK1) on tyrosine residue 15 (Tyr15), which maintains CDK1 in an inactive state and prevents premature entry into mitosis. This regulatory mechanism provides crucial time for DNA repair before cell division, thereby preserving genomic integrity in response to replication stress and DNA damage [1] [2]. The regulation of WEE1 itself is complex and involves multiple layers, including phosphorylation by checkpoint kinases such as Chk1 and binding to 14-3-3 proteins, which enhance its kinase activity and affect its subcellular localization [3].
Mitotic Catastrophe as Cell Death Mechanism Mitotic catastrophe represents a mode of cell death occurring during mitosis triggered by various stressors, including DNA damage, replication stress, or aberrant mitotic entry. It typically results from insufficient DNA repair before mitotic entry, leading to chromosomal missegregation, formation of micronuclei, and eventual cell death through apoptosis or other mechanisms. From a therapeutic perspective, mitotic catastrophe has emerged as a promising anticancer strategy because many cancer cells exhibit heightened replication stress and defective cell cycle checkpoints, particularly in the G1 phase due to frequent TP53 mutations. This creates a therapeutic vulnerability where cancer cells become dependent on the G2/M checkpoint controlled by WEE1, providing a window for selective targeting [1] [2].
Biochemical and Cellular Properties this compound is a potent and selective ATP-competitive inhibitor of WEE1 kinase, demonstrating remarkable biochemical potency with a reported IC50 value of <10 nM against the purified kinase [4]. This compound belongs to the class of small molecule inhibitors designed to specifically target the ATP-binding pocket of WEE1, thereby blocking its ability to phosphorylate CDK1 on Tyr15. In cellular models, this compound exhibits significant anti-proliferative activity across various cancer cell lines, with particular potency observed in the NCI-H23 non-small cell lung cancer line, where it demonstrates an IC50 of 42 nM as measured by CellTiter-Glo viability assays after 4 days of treatment [4].
Molecular and Pharmacological Profile The molecular structure of this compound (CAS No. 2272976-28-8) features a complex heterocyclic scaffold with formula C₂₈H₃₁N₇O₂ and molecular weight of 497.59 g/mol [4]. From a pharmaceutical perspective, this compound has satisfactory solubility properties in DMSO (up to 250 mg/mL, equivalent to 502.42 mM), though it's noted that hygroscopic DMSO significantly impacts solubility, necessitating freshly opened solvent for optimal results in experimental settings. For in vivo administration, recommended vehicle formulations include 10% DMSO in corn oil or more complex mixtures containing PEG300 and Tween-80 in saline, providing stable solutions for preclinical studies [4].
Table 1: Key Characteristics of this compound
| Parameter | Specification | Experimental Context |
|---|---|---|
| Biochemical IC₅₀ | <10 nM | Recombinant WEE1 kinase assay [4] |
| Cellular IC₅₀ | 42 nM (NCI-H23 cells) | CellTiter-Glo viability assay after 4 days [4] |
| Molecular Weight | 497.59 g/mol | Formula: C₂₈H₃₁N₇O₂ [4] |
| CAS Number | 2272976-28-8 | Chemical identifier [4] |
| Solubility | 250 mg/mL in DMSO | 502.42 mM; hygroscopic DMSO affects solubility [4] |
Core Molecular Mechanism The primary mechanism by which this compound induces mitotic catastrophe involves deregulation of CDK1 activity through abrogation of the inhibitory phosphorylation at Tyr15. Under normal conditions, DNA damage activates the ATR-CHK1 pathway, which in turn stimulates WEE1 to phosphorylate CDK1, enforcing G2 arrest and allowing DNA repair. When WEE1 is inhibited by this compound, this checkpoint control is abolished, leading to premature mitotic entry with unrepaired DNA damage. This results in mitotic catastrophe characterized by aberrant chromosome segregation, mitotic spindle defects, and ultimately cell death [1] [5]. Recent phosphoproteomic studies have revealed that WEE1 inhibition creates a distinct signaling landscape dominated by CDK1 hyperactivation, which influences global phosphorylation patterns and drives replication stress and DNA damage accumulation [5] [6].
Synergistic Therapeutic Combinations this compound and other WEE1 inhibitors demonstrate significant synergistic potential with various DNA-damaging agents and targeted therapies. The compound exhibits particularly strong synergy with antimetabolites such as cytarabine in acute myeloid leukemia (AML) models, where the combination therapy results in replication catastrophe through abrogation of cytarabine-induced S-phase arrest [7]. Additionally, WEE1 inhibition shows promising combination potential with hyperthermia, as demonstrated in ovarian cancer models where hyperthermia induces CDK1 hyperactivation, creating a synthetic lethal interaction with WEE1 inhibition [5]. In the context of targeted therapies, WEE1 inhibitors effectively overcome resistance to FLT3 inhibitors in AML with specific FLT3-ITD mutations and enhance sensitivity to imatinib in chronic myeloid leukemia (CML) through modulation of DNA damage repair pathways [8] [9].
This compound Mechanism: Abrogates G2/M checkpoint, forcing mitotic entry with DNA damage.
Cell-Based Viability and Cell Cycle Analysis To evaluate the anti-proliferative effects of this compound, researchers should employ standardized viability assays such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures cellular ATP levels as a proxy for metabolically active cells. The established protocol involves treating cancer cells (e.g., NCI-H23, Molm13, or MV4-11) with a concentration gradient of this compound for 72-96 hours, followed by quantification of viability relative to DMSO-treated controls [4] [7]. For cell cycle analysis, flow cytometry with BrdU/EdU incorporation and DNA staining (e.g., propidium iodide) provides robust assessment of cell cycle perturbations. The typical workflow involves treating cells with this compound (at IC50-IC75 concentrations) for 24-48 hours, pulsing with EdU for 1-2 hours, followed by fixation, staining, and flow cytometric analysis. Key observations expected with WEE1 inhibition include accumulation of cells in S-phase (due to replication stress) and increased G2/M population, followed by the appearance of sub-G1 population indicating apoptotic cells [7] [5].
DNA Damage and Mitotic Catastrophe Assessment Comprehensive evaluation of DNA damage response involves immunofluorescence staining for γH2AX (Ser139 phosphorylation), a well-established marker of DNA double-strand breaks. The protocol typically includes treating cells with this compound alone or in combination with DNA-damaging agents, followed by fixation, permeabilization, and staining with anti-γH2AX antibody and appropriate fluorescent secondary antibodies. Quantification of γH2AX foci per cell provides a quantitative measure of DNA damage accumulation [8] [5]. For direct assessment of mitotic catastrophe, researchers should examine morphological features including micronuclei formation, multinucleated cells, and nuclear abnormalities using high-content imaging of cells stained with DNA dyes (e.g., DAPI or Hoechst) and mitotic markers (e.g, anti-phospho-histone H3 Ser10). These morphological assessments are particularly informative when combined with time-lapse live-cell imaging to track the fate of individual cells entering mitosis with DNA damage [5] [2].
Table 2: Key Experimental Protocols for this compound Studies
| Assay Type | Key Readouts | Technical Considerations |
|---|---|---|
| Cell Viability (CellTiter-Glo) | IC₅₀ values, proliferation inhibition | 72-96 hour treatment; use of replicates essential [4] |
| Cell Cycle Analysis (Flow Cytometry) | S-phase accumulation, sub-G1 population | Combine EdU/BrdU with DNA staining; time-course important [7] [5] |
| DNA Damage (γH2AX Immunofluorescence) | Foci per cell, intensity quantification | Validate antibody specificity; include positive controls [8] [5] |
| Mitotic Catastrophe (Morphological) | Micronuclei, multinucleated cells | High-content imaging; combine with apoptosis markers [5] [2] |
| Western Blot Analysis | CDK1 pTyr15, CDK1 total, γH2AX, PARP cleavage | Monitor CDK1 activation and apoptosis induction [5] [9] |
Advanced Functional Assays For more specialized investigations, DNA fiber assays provide direct measurement of replication dynamics. This technique involves pulse-labeling cells with two different nucleotide analogs (e.g., IdU and CldU), spreading DNA fibers on slides, and immunostaining to visualize and measure replication tract lengths. WEE1 inhibition typically results in reduced replication fork speed and increased origin firing, indicating replication stress [5]. Additionally, homologous recombination reporter assays (e.g., DR-GFP system) enable quantitative assessment of DNA repair efficiency. In this system, cells are transfected with specific endonucleases (e.g., I-SceI) to induce double-strand breaks in a GFP-based reporter, and repair efficiency is quantified by flow cytometry based on GFP-positive cells. WEE1 inhibition has been shown to impair proper recruitment of RAD51/BRCA1 to DNA damage sites, thereby compromising homologous recombination repair [8].
Experimental workflow for evaluating this compound induced mitotic catastrophe.
The compelling preclinical data on this compound and related WEE1 inhibitors supports their translational potential in cancer therapy, particularly for malignancies characterized by high replication stress and TP53 mutations. The synergistic interactions observed between WEE1 inhibition and conventional DNA-damaging agents (e.g., cytarabine, platinum compounds) and targeted therapies (e.g., FLT3 inhibitors, imatinib) provide strong rationale for combination regimens in clinical settings [7] [8] [9]. Additionally, emerging research indicates that WEE1 inhibition may have immunomodulatory effects by enhancing antigen presentation and activating the cGAS-STING pathway in dendritic cells within the tumor microenvironment, suggesting potential applications in combination with immunotherapy [10].
While data on "Wee1-IN-3" is sparse, a 2024 study published in the Journal of Medicinal Chemistry describes the advanced compound 12h, which is a highly selective and potent Wee1 inhibitor. The profile below summarizes the key characteristics of this related compound [1].
| Parameter | Profile / Value |
|---|---|
| Compound ID | 12h |
| Primary Target | Wee1 Kinase |
| Key Activity | Potent and highly selective Wee1 inhibition [1] |
| Kinase Selectivity | Clean kinase profile (highly selective) [1] |
| Antitumor Efficacy | Strong antiproliferative effects on colorectal cancer (Lovo) cells, both in vitro and in vivo [1] |
| Mechanism of Action | Induces cell apoptosis [1] |
| Pharmacokinetics | Favorable profile [1] |
Wee1 is a nuclear tyrosine kinase that is a critical regulator of the G2/M cell cycle checkpoint [2] [3]. Its main function is to prevent cells with damaged DNA from entering mitosis, thereby preserving genomic integrity.
The diagram below illustrates the core mechanism of Wee1 and how its inhibition leads to cancer cell death, especially in p53-deficient cells.
Figure 1: Mechanism of Wee1 inhibition. In p53-defective cancer cells, the G1 checkpoint is impaired. Wee1 inhibition forces premature mitotic entry with unrepaired DNA damage, leading to cell death [2] [4] [3].
The antitumor efficacy of Wee1 inhibitors is validated through standard preclinical experiments. The workflow below outlines a typical in vivo study design used to evaluate compound efficacy, based on the methodologies described in the search results [1] [5].
Figure 2: A generalized workflow for evaluating the efficacy of a Wee1 inhibitor in a mouse xenograft model [1] [5].
Beyond monotherapy, research highlights strong synergistic effects when Wee1 inhibitors are combined with other agents. Key synergistic partners from recent studies include [2] [6] [7]:
The table below summarizes the quantitative data available for this compound from a single source [1].
| Assay Type | Description | Result (IC₅₀) | Context & Notes |
|---|---|---|---|
| Biochemical Assay | In vitro inhibition of Wee1 kinase | < 10 nM | Described as a "potent" inhibitor [1]. |
| Cellular Assay | Antiproliferative activity (NCI-H23 cells) | 42 nM | Reduction in cell viability after 4 days (CellTiter-Glo assay) [1]. |
In the absence of a explicit protocol for this compound, you can design a robust kinase inhibition assay based on standard practices for evaluating kinase inhibitors and the following general principles:
The following workflow diagram outlines these key steps:
WEE1 is a tyrosine kinase that plays a critical role in cell cycle regulation, particularly at the G2/M checkpoint. This kinase phosphorylates and inactivates cyclin-dependent kinases 1 and 2 (CDK1/CDK2) through modification of a conserved tyrosine residue (Tyr15), effectively halting cell cycle progression to allow DNA damage repair [1] [2]. Cancer cells, particularly those with TP53 mutations and compromised G1 checkpoint functionality, become heavily dependent on the G2/M checkpoint for survival after DNA damage [3] [2]. WEE1 inhibition disrupts this critical checkpoint, forcing premature entry into mitosis with accumulated DNA damage, ultimately leading to mitotic catastrophe and cell death [1] [2].
The synergistic effect between WEE1 inhibitors and DNA-damaging agents stems from the fundamental role of WEE1 in maintaining genomic integrity. When DNA damage occurs, the ATR/CHK1 pathway activates WEE1, which then phosphorylates CDK1, preventing cyclin B-CDK1 complex activation and stalling the cell at G2 phase [1]. This stalling provides time for DNA repair mechanisms to function. Inhibition of WEE1 short-circuits this process, leading to unscheduled mitotic entry with unresolved DNA lesions. Additionally, WEE1 inhibition causes replication stress by allowing aberrant origin firing during S phase, further compounding genomic instability [1] [4]. This dual mechanism of action—G2 checkpoint abrogation and replication stress induction—forms the rational basis for combining WEE1 inhibitors with DNA-damaging agents.
The combination of WEE1 inhibitors with DNA-damaging agents has demonstrated particular efficacy in TP53-mutant cancers, which lack functional G1 checkpoint control. In urothelial carcinoma (UC), which exhibits high TP53 mutation rates, the WEE1 inhibitor AZD1775 significantly enhanced the anticancer activity of cisplatin by increasing cellular apoptosis through G2/M checkpoint inhibition and exacerbation of DNA damage processes [3]. Similar synergistic effects have been observed in cervical cancer models, where AZD1775 combined with irradiation resulted in significantly decreased clonogenic survival and increased apoptosis, associated with G2 checkpoint abrogation and persistent DNA damage [5].
In lung adenocarcinoma with KRAS G12C mutations, the WEE1 inhibitor adavosertib sensitized cancer cells to KRAS G12C inhibitors through the MYBL2-RRM2 axis, which is associated with poor prognosis in lung cancer [6]. This combination induced extensive DNA replication stress, disrupted cell cycle progression, caused DNA damage, and ultimately led to apoptosis. For triple-negative breast cancer (TNBC), AZD1775 potentiated olaparib sensitivity by modulating DNA damage response pathways, suggesting that WEE1 inhibition can broaden the application range of PARP inhibitors even in cancers without BRCA mutations [4].
Emerging evidence indicates that WEE1 inhibition also modulates antitumor immunity. Recent research has demonstrated that WEE1 inhibition in tumor-associated dendritic cells (TADCs) activates the cGAS/STING pathway, enhancing IL-12 and type I interferon expression, which subsequently boosts T cell activation and cytokine production [7]. This immunomodulatory effect suggests that WEE1 inhibitors can enhance the efficacy of immune checkpoint blockade therapy and improve DC vaccine strategies, providing a compelling rationale for triple-combination approaches involving DNA-damaging agents, WEE1 inhibitors, and immunotherapy [7].
The synergistic interaction between WEE1 inhibitors and DNA-damaging agents involves a complex interplay of signaling pathways that regulate cell cycle progression, DNA damage response, and apoptosis. The following diagram illustrates these key mechanisms:
Figure 1: Mechanism of WEE1 Inhibitors in Combination with DNA-Damaging Agents
This diagram illustrates how WEE1 inhibitors abrogate the DNA damage-induced G2/M checkpoint, forcing premature mitotic entry and causing mitotic catastrophe. Additional mechanisms include RRM2 degradation leading to dNTP pool depletion, MUS81 activation causing replication fork collapse, and activation of the cGAS/STING pathway in tumor-associated dendritic cells for immune modulation [6] [1] [7].
Table 1: Summary of WEE1 Inhibitor Combination Efficacy in Preclinical Models
| Cancer Type | Model System | WEE1 Inhibitor | Combination Agent | Key Efficacy Metrics | Proposed Mechanism |
|---|
| Urothelial Carcinoma [3] | BFTC-909 & T24 cell lines; Xenograft mice | AZD1775 (50 nM in vitro, 60 mg/kg in vivo) | Cisplatin (2 μM in vitro, 3 mg/kg in vivo) | • Significant apoptosis increase • Tumor growth inhibition • Enhanced γH2AX expression | G2/M checkpoint abrogation Increased DNA damage | | Cervical Cancer [5] | HeLa & SiHa cell lines; Xenograft & PDX models | AZD1775 (100 nM in vitro, 60 mg/kg in vivo) | Radiation (4-6 Gy in vitro, 2 Gy×3 fractions in vivo) | • Decreased clonogenic survival • Increased apoptosis (90.2% vs 21.5% in HeLa) • Tumor growth delay | G2 checkpoint abrogation Persistent DNA damage | | Triple-Negical Breast Cancer [4] | MDA-MB-231 & BT-549 cell lines; Xenograft models | AZD1775 (IC~50~: 0.36-0.81 μmol/L) | Olaparib (PARP inhibitor) | • Increased sub-G1 population • Enhanced apoptosis • Synergistic growth inhibition | HR deficiency induction Replication stress | | Ovarian & Breast Cancer [8] | OVCAR3 & MDA-MB-436 cell lines; Xenograft models | Adavosertib | SRA737 (CHK1 inhibitor) | • Significant survival reduction • Growth inhibition in vivo • Functional DDR impairment | Dual checkpoint inhibition S phase accumulation |
Assessment of predictive biomarkers is essential for identifying responsive cancer models and understanding resistance mechanisms. Key biomarkers for monitoring WEE1 inhibitor activity include:
Functional assessments should include cell cycle analysis to confirm G2 checkpoint abrogation and S-phase accumulation, as well as DNA repair capacity assays to evaluate homologous recombination and non-homologous end joining efficiency [8]. In immune-competent models, evaluation of T cell activation markers and cytokine production (IL-12, type I interferons) can assess immunomodulatory effects [7].
Dosing Schedule Optimization: The sequence and timing of administration significantly impact combination efficacy. Generally, WEE1 inhibitor administration 1-2 hours before DNA-damaging agents has shown optimal synergy in preclinical models [5]. This schedule allows for maximal checkpoint abrogation when cells are processing DNA damage.
Concentration Range Finding: For initial in vitro studies, titrate WEE1 inhibitors (0.1-1 μM for AZD1775) with varying concentrations of DNA-damaging agents to establish synergistic concentrations without excessive single-agent toxicity. Monitor for pHH3 elevation and pCDC2 (Tyr15) reduction as evidence of target engagement [4].
Handling and Storage: Reconstitute WEE1 inhibitors in DMSO according to manufacturer recommendations. Aliquot and store at -20°C to avoid freeze-thaw cycles. For in vivo studies, prepare fresh suspensions in recommended vehicles before each administration [3].
The combination of WEE1 inhibitors with DNA-damaging agents represents a promising therapeutic strategy that leverages the dependency of many cancers on intact G2/M checkpoint control. The compiled protocols and data provide a framework for evaluating these combinations in preclinical models, with emphasis on mechanistic validation through DNA damage and cell cycle analysis. Future directions include optimizing combination schedules with emerging agents like immune checkpoint inhibitors [7], developing predictive biomarker panels beyond TP53 status [4], and exploring rational triple-combination approaches to overcome resistance mechanisms. The continuous refinement of these application protocols will facilitate the translational development of WEE1-targeted combination therapies.
The following table summarizes key dosing information for Wee1 inhibitors from recent research and clinical trials, which can inform your experimental design [1].
| Inhibitor Name | Study Type | Combination Agent(s) | Dosing Schedule | Cycle Duration |
|---|---|---|---|---|
| Adavosertib (AZD1775) | Phase I (Monotherapy) | None | 225 mg, twice daily for 2.5 days, 2 weeks on, 1 week off [1] | 21 days (q21d) |
| Adavosertib (AZD1775) | Phase I / II | Gemcitabine | 175 mg, once daily for 2 days per week (Days 1, 8, 15) with Gemcitabine [1] | 28 days (q28d) |
| Adavosertib (AZD1775) | Phase I / II | Carboplatin | 225 mg, twice daily for 2.5 days in Week 1 with Carboplatin (Day 1) [1] | 21 days (q21d) |
| Adavosertib (AZD1775) | Phase I / II | Paclitaxel | 225 mg, twice daily for 2.5 days per week with weekly Paclitaxel [1] | 28 days (q28d) |
| Azenosertib (ZN-c3) | Preclinical (Monotherapy) | None | Various schedules explored (e.g., intermittent) to preserve anti-tumor activity with minimal toxicity [2] | Varies |
Since a direct protocol for Wee1-IN-3 is unavailable, you can establish one empirically. The workflow below outlines the key stages of this process.
Objective: To understand the absorption and elimination profile of this compound in your animal model.
Objective: To link drug exposure to biological effect and identify a minimum effective dose.
Objective: To evaluate anti-tumor efficacy and test different administration schedules.
Objective: To finalize the dosing schedule of this compound in a clinically relevant combination.
The rationale for these schedules is rooted in the mechanism of Wee1 inhibition. The following diagram illustrates the key pathways and how Wee1 inhibitors exert their effect.
The core mechanism involves abrogating the G2/M cell cycle checkpoint, particularly in p53-deficient cancer cells that heavily rely on this pathway for DNA repair. Inhibition of Wee1 leads to unscheduled activation of CDK1/cyclin B complexes, forcing cells with unrepaired DNA damage into mitosis, resulting in mitotic catastrophe and apoptosis [5].
WEE1 is a kinase that acts as a crucial regulator of the G2/M cell cycle checkpoint. It phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), thereby preventing entry into mitosis to allow time for DNA repair [1]. Inhibiting WEE1 forces cells to bypass this checkpoint.
The table below summarizes the key cellular consequences of WEE1 inhibition relevant to your cell cycle analysis:
| Key Effect | Underlying Mechanism | Observed Phenotype in Cell Cycle |
|---|---|---|
| Premature Mitotic Entry [2] [3] | Accumulation of active, non-phosphorylated CDK1 drives unscheduled transition from G2 to M phase. | Increased proportion of cells in G2/M and M phase; may see mitotic figures. |
| Replication Stress & DNA Damage [4] [5] | Causes aberrant firing of replication origins and impaired DNA damage repair (DDR) pathways. | Increased DNA damage markers (e.g., γH2AX); accumulation of cells in S-phase. |
| Mitotic Catastrophe & Apoptosis [4] [3] | Cells enter mitosis with unrepaired DNA damage, leading to fatal chromosomal segregation errors. | Increased sub-G1 cell population (indicative of apoptosis). |
The following diagram outlines a generalized experimental workflow you can adapt for studying Wee1-IN-3, based on standard procedures and the expected biology.
When you treat cells with a WEE1 inhibitor like this compound, you should anticipate specific shifts in the cell cycle profile compared to untreated controls. The table below outlines these expected changes:
| Cell Cycle Phase | Expected Change with this compound | Biological Interpretation |
|---|---|---|
| Sub-G1 | Increase | Induction of apoptosis following mitotic catastrophe [3]. |
| G0/G1 | Decrease | Reduced population as cells are pushed through the cycle [3]. |
| S Phase | Potential increase or accumulation of "non-replicating S-phase" cells | Indicator of replication stress, where cells have initiated but cannot complete DNA synthesis [5]. |
| G2/M | Significant increase | Direct consequence of abrogating the G2/M checkpoint, forcing cells into premature mitosis [2]. |
To build a more comprehensive application note, consider integrating the following analyses, which are supported by the research:
1. Compound Overview and Mechanism of Action
Wee1-IN-3 is a potent, small-molecule ATP-competitive inhibitor of the Wee1 kinase, with a reported half-maximal inhibitory concentration (IC₅₀) of <10 nM [1]. Wee1 is a serine/threonine protein kinase that is a key regulator of the G2/M cell cycle checkpoint [2] [3]. In response to DNA damage, Wee1 phosphorylates and inactivates the CDK1/Cyclin B complex, halting the cell cycle to allow time for DNA repair [3]. This pathway is crucial for the survival of many cancer cells, which often have deficient G1/S checkpoints and rely heavily on the G2/M checkpoint for DNA repair [2] [3] [4]. By inhibiting Wee1, this compound forces cancer cells with unrepaired DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis [3].
The following diagram outlines the core signaling pathway of Wee1 and the mechanism of its inhibition:
2. Quantitative Profiling of this compound
The table below summarizes the known quantitative data for this compound from the literature. Please be aware that this data is not exhaustive, and further profiling is recommended.
Table 1: Profile of this compound
| Parameter | Value | Description / Assay Details | Reference |
|---|---|---|---|
| Wee1 IC₅₀ | < 10 nM | Potency against Wee1 kinase enzyme. | [1] |
| Cellular Anti-proliferative Activity (IC₅₀) | 42 nM (NCI-H23 cells) | Reduction in cell viability after 4 days, measured by CellTiter-Glo assay. | [1] |
| < 100 nM (H23 cells) | Inhibition of cancer cell growth. | [1] | |
| 100 - 1000 nM (SW480 cells) | Inhibition of cancer cell growth. | [1] |
3. Detailed Experimental Protocols
The following sections provide generalized protocols for key experiments used to evaluate the efficacy of Wee1 inhibitors like this compound in cancer research. These can be adapted as needed.
3.1. Cell Proliferation and Viability Assay
This protocol assesses the compound's ability to inhibit cancer cell growth, typically using ATP-based assays like CellTiter-Glo [1].
Workflow:
Materials:
Procedure:
3.2. Cell Migration and Invasion Assay
This protocol evaluates the anti-metastatic potential of this compound using a Transwell chamber system. The invasion assay requires a pre-coated Matrigel layer, while the migration assay does not [4].
Materials:
Procedure:
Research on other Wee1 inhibitors, such as AZD1775, provides strong rationale for investigating this compound in combination therapies. Key strategic implications include:
Wee1 kinase represents a critical regulatory node in cell cycle control, functioning primarily as a gatekeeper at the G2/M checkpoint through inhibitory phosphorylation of CDK1 at Tyr15. This regulation prevents premature entry into mitosis, providing time for DNA repair and ensuring genomic stability [1] [2]. Recent evidence indicates that Wee1's biological functions extend beyond cell cycle regulation to include direct and indirect effects on microtubule dynamics and stabilization—a discovery with significant implications for cancer therapeutics [3] [4]. The development of Wee1 inhibitors like Wee1-IN-3 has emerged as a promising strategy to exploit the replication stress and G1 checkpoint deficiencies common in tumor cells, potentially overcoming resistance to DNA-damaging agents [1] [2].
Microtubules are dynamic cytoskeletal polymers composed of α/β-tubulin heterodimers that undergo regulated assembly and disassembly throughout the cell cycle. Their stability is modulated through post-translational modifications (e.g., acetylation, detyrosination) and interactions with microtubule-associated proteins (MAPs) [5]. Stable microtubules are characterized by increased resistance to depolymerizing agents and accumulation of specific modification markers. Interestingly, recent research has revealed that certain kinase inhibitors can unexpectedly stabilize microtubules without directly binding tubulin, suggesting complex regulatory networks connecting kinase signaling and cytoskeletal organization [6]. The investigation of this compound's potential effects on microtubule stabilization requires carefully validated methods to distinguish direct tubulin interactions from indirect signaling-mediated effects.
Initial evidence connecting Wee1 inhibition to microtubule dysfunction comes from studies of PD0166285, a pyrido[2,3-d]pyrimidine Wee1 inhibitor, in B16 mouse melanoma cells. Treatment with 0.5 μM PD0166285 for 4 hours resulted in dramatic microtubule destabilization observed through immunofluorescence confocal microscopy [3]. This was accompanied by restricted Wee1 distribution and abnormal cell morphogenesis, with cells becoming round and small. Importantly, these effects occurred alongside G2 checkpoint abrogation and early G1 phase arrest, suggesting interconnected cell cycle and cytoskeletal alterations.
Recent findings in fission yeast have revealed additional dimensions of Wee1's relationship with microtubule function. Cells lacking Wee1 require a functional spindle checkpoint for viability and display unstable kinetochore-microtubule attachments [4]. Live-cell imaging demonstrated that kinetochores frequently detach from spindle microtubules in wee1 mutants, leading to delayed anaphase onset and accumulation of Mad2—a key spindle checkpoint component—at unattached kinetochores. These findings indicate that Wee1 activity contributes to accurate chromosome segregation through stabilization of kinetochore-microtubule interactions, providing a mechanistic basis for understanding how Wee1 inhibitors might disrupt mitotic fidelity.
A novel quantitative cell-based assay has been developed that enables detection of microtubule-stabilizing compounds without requiring microscopic examination [6]. This approach measures drug-induced resistance of microtubule networks to depolymerization by combretastatin A4, with subsequent quantification of residual microtubules by immunoluminescence. The assay is suitable for automation and high-throughput screening, representing a valuable methodological advancement for evaluating potential microtubule-stabilizing effects of Wee1 inhibitors. Application of this platform to kinase inhibitor libraries has already revealed unexpected microtubule-stabilizing activity for several clinically approved or investigational kinase inhibitors, including selonsertib, masatinib, and ponatinib [6].
Table 1: Key Findings from Previous Wee1 Inhibitor Studies
| Study System | Compound | Microtubule-Related Findings | Cellular Consequences |
|---|---|---|---|
| B16 mouse melanoma | PD0166285 (0.5μM, 4hr) | Microtubule destabilization; Blocked stabilization | Round cell morphology; G2 checkpoint abrogation |
| Fission yeast | wee1 deletion | Unstable kinetochore-microtubule attachments | Delayed anaphase; Improper chromosome segregation |
| Human cancer cells | Various kinase inhibitors | Unexpected microtubule stabilization (off-target) | Potential contribution to therapeutic efficacy |
This protocol adapts the quantitative approach described by Frontières in Pharmacology [6] specifically for evaluating this compound:
To determine if this compound directly interacts with tubulin:
Table 2: Recommended Antibodies for Microtubule Stability Assessment
| Target | Antibody/Reagent | Application | Supplier Information |
|---|---|---|---|
| Total microtubules | Anti-α-tubulin [DM1A] | Immunofluorescence, Western blot | Santa Cruz Biotechnology |
| Stable microtubules | Anti-detyrosinated tubulin [L4] | Immunofluorescence | Peris et al., 2006 |
| Stable microtubules | Anti-acetylated α-tubulin [6-11B-1] | Immunofluorescence | Abcam |
| Microtubule nucleation | γ-tubulin [GTU-88] | Centrosome staining | Abcam |
| Mitotic spindle | Anti-β-tubulin | Spindle morphology | Abcam |
This protocol follows methodology from the BMC Cancer study on PD0166285 [3]:
For enhanced cell cycle analysis:
Based on methods from [3] and [5]:
Based on previous studies with Wee1 inhibitors, treatment with this compound is expected to produce dose-dependent effects on microtubule organization and cell cycle progression:
Microtubule Stability: At lower concentrations (0.1-0.5 μM), this compound may cause moderate microtubule destabilization similar to that observed with PD0166285, characterized by reduced acetylated and detyrosinated tubulin levels [3]. This would manifest as decreased resistance to combretastatin A4 challenge in the quantitative assay. At higher concentrations or longer exposures, paradoxical stabilization might occur if this compound has off-target effects on other kinases known to stabilize microtubules [6].
Cell Cycle Effects: this compound should abrogate the G2/M checkpoint, leading to premature mitotic entry with under-replicated DNA or unrepaired damage. Flow cytometry analysis would show reduced G2 population and increased mitotic cells at early time points (4-8 hours). Prolonged exposure (24 hours) may cause accumulation in G1 phase, as reported for PD0166285 [3], potentially through depression of cyclin D transcription.
Mitotic Defects: Immunofluorescence analysis is likely to reveal various mitotic abnormalities, including misaligned chromosomes, multipolar spindles, and unstable kinetochore-microtubule attachments similar to those observed in wee1-deficient fission yeast [4]. These defects would correlate with activation of the spindle assembly checkpoint evidenced by Mad2 recruitment to unattached kinetochores.
The investigation of this compound's effects on microtubule stabilization holds significant implications for cancer therapeutics. If Wee1 inhibition directly or indirectly compromises microtubule stability, this would represent a novel mechanism of action complementing its established role in cell cycle checkpoint abrogation. Such dual functionality could enhance antitumor efficacy, particularly in p53-deficient tumors that rely heavily on G2/M checkpoints [1] [2]. Furthermore, identifying potential microtubule-stabilizing off-target effects would inform clinical development by predicting efficacy and toxicity profiles. The rational combination of Wee1 inhibitors with microtubule-targeting agents could be optimized based on these findings, potentially creating synergistic antitumor effects while minimizing overlapping toxicities.
Successful assessment of this compound effects on microtubule stabilization requires careful attention to several technical aspects:
Cell Line Selection: Prioritize cell lines with known sensitivity to Wee1 inhibition, such as p53-deficient models that rely heavily on G2/M checkpoints [1]. Pancreatic cancer lines (e.g., Panc1, MiaPaCa2) and osteosarcoma lines (e.g., U2OS) have demonstrated particular sensitivity in previous studies [7]. Include both solid tumor and hematological models to assess tissue-type specific effects.
Compound Handling: Prepare this compound stock solutions in high-quality DMSO and store as small aliquots at -20°C to avoid freeze-thaw cycles. Include appropriate controls for solvent effects (DMSO concentration should be consistent across all samples, typically ≤0.1%). Verify compound stability under experimental conditions through HPLC analysis if possible.
Time Course Considerations: Wee1 inhibition produces time-dependent effects that may evolve differently across readouts. Implement comprehensive time courses (e.g., 2, 4, 8, 16, 24 hours) to distinguish primary from secondary effects. Early time points (2-4 hours) may reveal direct consequences of Wee1 inhibition, while later time points (16-24 hours) may reflect adaptive responses and cell fate decisions.
High Background in Microtubule Assay: Excessive nonspecific signal in the microtubule stability assay can result from inadequate blocking or antibody concentrations. Optimize blocking conditions using 3-5% BSA or serum matching the secondary antibody host. Titrate all antibodies to determine optimal signal-to-noise ratios. Increase wash stringency by including 0.05% Tween-20 in PBS.
Poor Cell Cycle Resolution: Suboptimal flow cytometry histograms with high coefficients of variation (CV >8%) compromise cell cycle phase quantification. Ensure single-cell suspensions by filtering through 35-70 μm mesh before analysis. Optimize RNase treatment concentration and duration. Verify propidium iodide concentration and use DNA content reference standards if available.
Microtubule Preservation Artifacts: Microtubules are highly sensitive to fixation conditions. If microtubule structures appear disrupted, compare paraformaldehyde and methanol fixation methods. Maintain physiological temperature (37°C) until fixation moment. Use pre-warmed buffers to prevent cold-induced depolymerization. Include taxol-treated positive controls to verify preservation quality.
[caption]Figure 1: Wee1 Signaling and Microtubule Regulation Pathways. This diagram illustrates the molecular pathway through which Wee1 inhibition affects cell cycle progression and microtubule stability, highlighting potential mechanisms for this compound-induced microtubule destabilization.[/caption]
[caption]Figure 2: Experimental Workflow for Microtubule Stability Assessment. This workflow outlines the key steps in evaluating this compound effects on microtubule stabilization, integrating primary screening assays with secondary validation approaches.[/caption]
Wee1 is a nuclear tyrosine kinase that serves as a master regulator of both the G2/M and S-phase cell cycle checkpoints, playing a critical role in maintaining genomic integrity after DNA damage. As a key component of the DNA damage response (DDR) pathway, Wee1 phosphorylates and inactivates the cyclin-dependent kinase Cdk1 at tyrosine 15 residue, preventing entry into mitosis and allowing time for DNA repair. This biological function becomes particularly important in cancer cells, especially those with p53 deficiencies, which lack a functional G1 checkpoint and therefore depend heavily on the G2/M checkpoint for DNA repair following genotoxic stress such as radiation. The strategic inhibition of Wee1 forces cancer cells to bypass this critical checkpoint, leading to premature mitosis and mitotic catastrophe even in the presence of unrepaired DNA damage, ultimately resulting in cell death.
The therapeutic rationale for Wee1 inhibition in radiosensitization stems from its ability to exploit the inherent DNA repair deficiencies of many cancer cells. Radiation therapy induces DNA double-strand breaks (DSBs), which normally activate cell cycle checkpoints and DNA repair mechanisms. Wee1 inhibitors such as Wee1-IN-3 and AZD1775 abrogate these protective mechanisms, increasing the lethality of radiation by preventing repair of radiation-induced DNA damage. This approach demonstrates selective toxicity toward cancer cells due to their higher proliferation rates and frequent G1 checkpoint deficiencies, potentially sparing normal tissues and creating a favorable therapeutic index for combination with radiotherapy in various cancer types [1].
The Wee1 signaling pathway constitutes a sophisticated network that coordinates cell cycle progression with DNA integrity assessment. Wee1 exerts its regulatory function primarily through the phosphorylation of Cdk1 at tyrosine 15 (Y15), which maintains the Cdk1/cyclin B complex in an inactive state during the S and G2 phases of the cell cycle. This inhibitory phosphorylation is counterbalanced by Cdc25 phosphatases, which dephosphorylate Cdk1 at Y15, activating the Cdk1/cyclin B complex and promoting transition into mitosis. The balance between Wee1 and Cdc25 activities constitutes a critical regulatory switch that determines when cells enter mitosis, ensuring that DNA replication is complete and genomic integrity is preserved before chromosome segregation occurs.
Following DNA damage, the ATM/ATR kinases are activated and phosphorylate downstream effectors including Chk1 and Chk2, which in turn phosphorylate and activate Wee1 while inhibiting Cdc25. This coordinated response leads to cell cycle arrest at the G2/M checkpoint, providing time for DNA repair before mitosis. Wee1 inhibition disrupts this protective mechanism by preventing Cdk1 Y15 phosphorylation, forcing premature activation of Cdk1/cyclin B complexes and driving cells with damaged DNA into mitotic catastrophe. Additionally, Wee1 plays a role in regulating DNA replication during S-phase by controlling replication origin firing and preventing replication stress, further contributing to genomic stability maintenance. The complex regulation of Wee1 involves interactions with 14-3-3 proteins, which stabilize Wee1, and targeted degradation via the SCFβ-TrCP ubiquitin ligase complex during mitosis [1] [2].
Figure 1: Wee1 Signaling Pathway in DNA Damage Response. This diagram illustrates the molecular mechanism by which Wee1 regulates the G2/M checkpoint following DNA damage. DNA damage activates ATM/ATR kinases, which phosphorylate Chk1/Chk2, leading to Wee1 activation and Cdc25 inhibition. Wee1 phosphorylates Cdk1 at Y15, maintaining it in an inactive state and preventing mitotic entry. Wee1 inhibition prevents this inhibitory phosphorylation, leading to premature Cdk1 activation and mitotic catastrophe in cells with unrepaired DNA damage [1] [2].
The radiosensitization effect of Wee1 inhibition operates through two primary mechanisms: abrogation of the G2/M checkpoint and impairment of homologous recombination repair (HRR). When cancer cells are exposed to ionizing radiation, they typically activate the G2/M checkpoint to arrest the cell cycle and allow time for DNA repair. Wee1 inhibitors override this protective arrest by preventing Cdk1 phosphorylation, forcing cells to enter mitosis with substantial DNA damage. This results in mitotic catastrophe, characterized by aberrant chromosome segregation, micronuclei formation, and eventual cell death. The second mechanism involves the disruption of HRR, a high-fidelity pathway for repairing DNA double-strand breaks. Wee1 inhibition impairs the formation of Rad51 foci—critical intermediates in HRR—thereby compromising the repair of radiation-induced DNA damage and leading to the accumulation of lethal chromosomal aberrations.
The efficacy of Wee1-mediated radiosensitization is particularly enhanced in p53-deficient tumors, which lack a functional G1 checkpoint and consequently depend more heavily on the G2/M checkpoint for DNA repair. This creates a synthetic lethal interaction where Wee1 inhibition selectively sensitizes p53-deficient cancer cells to radiation while theoretically sparing normal cells with intact p53 function. Additionally, Wee1 inhibition induces replication stress by altering DNA replication dynamics, further contributing to genomic instability in rapidly proliferating cancer cells. The combination of these mechanisms—checkpoint abrogation, HRR impairment, and replication stress induction—creates a powerful approach for enhancing the efficacy of radiotherapy across various cancer types [3] [1] [4].
The strategic application of Wee1 inhibitors as radiosensitizers represents a promising approach in oncology, particularly for tumors with specific molecular vulnerabilities. The theoretical foundation for this strategy rests on the concept of synthetic lethality, where Wee1 inhibition becomes preferentially toxic to cancer cells exposed to radiation due to their pre-existing DNA repair deficiencies. Pancreatic cancer studies have demonstrated that Wee1 inhibition using AZD1775 combined with radiation produces significant tumor growth delay and even complete eradication in 20% of xenograft models, highlighting the potent radiosensitizing effects achievable through this approach [3]. The selective sensitization of p53-deficient cells provides a molecular basis for patient stratification, potentially identifying those most likely to benefit from Wee1 inhibitor/radiation combinations.
Beyond single-agent radiosensitization, Wee1 inhibitors show enhanced efficacy when combined with other DNA-damaging agents or targeted therapies. In pancreatic cancer models, the combination of Wee1 and PARP inhibitors produces significantly greater radiosensitization than either agent alone, resulting in persistent DNA damage and complete tumor eradication in a subset of cases [3] [4]. Similarly, in glioblastoma, Wee1 inhibition counteracts resistance to PI3K inhibition by abrogating PI3K inhibitor-induced G2/M arrest and forcing cells into mitotic catastrophe [5]. These combination strategies leverage the interconnected nature of DNA damage response pathways to create synergistic antitumor effects that enhance radiation efficacy while potentially limiting therapeutic resistance.
Figure 2: Combination Therapy Workflow. This diagram illustrates the mechanistic basis for combining Wee1 inhibitors with other therapeutic agents. Radiation induces DNA double-strand breaks (DSBs), while PARP inhibitors create HRR defects, and PI3K inhibitors induce G2 arrest. Wee1 inhibition abrogates the G2 checkpoint, working synergistically with these agents to force cells with DNA damage into mitotic catastrophe [3] [4] [5].
The clonogenic survival assay represents the gold standard method for evaluating radiosensitization effects in vitro, measuring the ability of single cells to form colonies following combined treatment with radiation and Wee1 inhibitors.
Assessment of cell cycle distribution and G2/M checkpoint abrogation provides mechanistic insights into Wee1 inhibitor activity.
γH2AX foci formation serves as a sensitive marker for DNA double-strand breaks and their repair kinetics.
Western blot analysis confirms target engagement and elucidates mechanistic aspects of Wee1 inhibition.
HRR functionality can be assessed using reporter cell lines or Rad51 focus formation assays.
Animal models provide critical preclinical data on Wee1 inhibitor efficacy and potential toxicities.
Table 1: Summary of Wee1 Inhibitor Radiosensitization Effects in Preclinical Models
| Cancer Type | Cell Line/Model | Wee1 Inhibitor | Combination Agent | Radiation Dose | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Pancreatic Cancer | MiaPaCa-2 (p53 mutant) | AZD1775 | None | 2-6 Gy | Moderate radiosensitization (rER: ~1.5-2.0) | [3] [4] |
| Pancreatic Cancer | AsPC-1 | AZD1775 | None | 2-6 Gy | Moderate radiosensitization (rER: ~1.5-2.0) | [3] [4] |
| Pancreatic Cancer | MiaPaCa-2 xenograft | AZD1775 | Olaparib | 2 Gy × 5 fractions | Significant tumor growth delay (13 days vs radiation alone); 20% complete eradication | [3] [4] |
| Glioblastoma | Patient-derived GICs | AZD1775/MK1775 | PI3K inhibitor (BKM120) | 2-6 Gy | Synergistic cytotoxicity; abrogation of PI3Ki-induced G2/M arrest | [5] |
| Various Cancers | Multiple cell lines | AZD1775 | Chemotherapy (gemcitabine, cisplatin) | 2-6 Gy | Enhanced radiosensitization in p53-deficient models | [1] |
Table 2: Quantified Effects of Wee1 Inhibitor Combinations with Other Therapeutics
| Combination Type | Experimental Model | Single Agent Effect | Combination Effect | Mechanistic Insight |
|---|
| Wee1i + PARPi | MiaPaCa-2 cells | Wee1i: rER ~1.5 PARPi: rER ~1.2 | rER >3.0 | G2 checkpoint abrogation + HRR inhibition | | Wee1i + PI3Ki | GBM cells (p53 mutant) | PI3Ki: G2/M arrest Wee1i: minimal effect alone | Synergistic cell death (CI <0.7) | Mitotic catastrophe after G2 arrest abrogation | | Wee1i + Radiation | AsPC-1 cells | Radiation alone: SF2 ~0.45 Wee1i alone: 20% growth inhibition | SF2 ~0.15 with combination | Persistent γH2AX foci; reduced Rad51 foci | | Wee1i + Gemcitabine + Radiation | Pancreatic cancer models | Gemcitabine + Radiation: moderate growth delay | Significant enhancement vs chemotherapy + radiation alone | Replication stress enhancement |
Proper handling of Wee1 inhibitors is critical for experimental reproducibility and accurate results. This compound and related compounds are typically supplied as lyophilized powders that should be stored at -20°C in desiccated conditions protected from light. For in vitro studies, prepare stock solutions in high-quality DMSO at concentrations of 10-50 mM, aliquoting to avoid freeze-thaw cycles. Final DMSO concentrations in cell culture should not exceed 0.1% to prevent solvent toxicity. For in vivo administration, AZD1775 is commonly formulated in 0.5% methylcellulose with continuous stirring to ensure uniform suspension. Oral gavage typically uses 50-100 mg/kg dosing based on animal weight, administered 2-4 hours before radiation to coincide with peak plasma concentrations.
Dose optimization represents a critical step in experimental design. Recommended starting concentrations for in vitro work range from 50-300 nM for AZD1775, with precise concentrations determined by initial cytotoxicity assays. Schedule-dependent effects are significant, with maximal radiosensitization observed when Wee1 inhibitors are administered 2-4 hours before radiation. For combination studies with PARP inhibitors, simultaneous administration or Wee1 inhibitor pretreatment typically yields superior results to reverse sequences. Researchers should include appropriate controls including vehicle-treated, drug-only, radiation-only, and combination treatments to properly attribute observed effects [3] [4] [5].
Judicious selection of appropriate cell models significantly impacts study outcomes and biological relevance. Pancreatic cancer lines (MiaPaCa-2, AsPC-1) and patient-derived glioma-initiating cells (GICs) have been extensively validated in Wee1 inhibition studies. Importantly, p53 status should be determined before experimentation, as p53-deficient models typically show enhanced sensitivity to Wee1 inhibition due to their G1 checkpoint deficiency. Authentication of cell lines through short tandem repeat profiling is essential to prevent misidentification issues, with regular mycoplasma testing to maintain culture purity.
Culture conditions should maintain exponential growth throughout experiments, as Wee1 inhibition effects are most pronounced in actively cycling cells. For clonogenic assays, optimal seeding densities must be determined empirically for each cell line and radiation dose to yield countable colonies (typically 20-200 per well). In serum-free cultures of cancer stem cells (e.g., GICs), supplement with appropriate growth factors (EGF, bFGF) to maintain stemness properties. For 3D culture systems (spheroids, organoids), drug penetration considerations may necessitate higher inhibitor concentrations or extended exposure times compared to monolayer cultures [4] [5].
The strategic inhibition of Wee1 kinase represents a promising approach for enhancing radiotherapy efficacy across multiple cancer types, particularly those with deficiencies in DNA repair pathways. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating Wee1 inhibitors in both in vitro and in vivo settings, with particular emphasis on mechanism-based combination strategies. The synergistic interaction between Wee1 inhibitors and PARP inhibitors or other DNA-damaging agents highlights the potential for innovative combination regimens that exploit cancer-specific vulnerabilities.
Future directions in Wee1-targeted radiosensitization research should focus on biomarker development for patient selection, optimization of treatment scheduling in clinical contexts, and evaluation of normal tissue toxicity profiles. Additionally, the development of next-generation Wee1 inhibitors with improved pharmacokinetic properties and blood-brain barrier penetration may expand applications to additional cancer types, including primary brain tumors and metastases. As clinical development of Wee1 inhibitors progresses, these carefully validated preclinical protocols will continue to provide the foundation for translating mechanistic insights into therapeutic advances.
The table below summarizes key parameters from recent preclinical studies using WEE1 inhibitors in various xenograft models.
| Cancer Model | Inhibitor Used | Dose & Frequency | Administration Route | Treatment Duration | Reported Efficacy |
|---|---|---|---|---|---|
| Triple-Negative Breast Cancer (PDX) [1] | AZD1775 (adavosertib) | 30 mg/kg | Oral gavage | Not specified | Significant tumor growth suppression |
| Glioblastoma (PDX) [2] | MK-1775 | 75 mg/kg (long-term) or 100 mg/kg (short-term) | Oral gavage | Twice daily (Mon-Fri), once daily (weekends) | 1.74-fold increase in survival (long-term) |
| Acute Myeloid Leukemia [3] | MK1775 | 40 mg/kg, twice daily | Oral gavage | 2 consecutive days per week, for 3 weeks | Synergistic effect with TKI therapy |
| Ovarian Cancer (In vivo combo study) [4] | Adavosertib | 75 mg/kg, twice daily | Oral gavage | 2 consecutive days per week, for 3 weeks | Significant in vivo growth inhibition |
A typical in vivo efficacy study involves several key stages, from model establishment to data analysis. The diagram below outlines this general workflow, which is adaptable based on specific research questions.
Before in vivo studies, in vitro assays are crucial for determining drug sensitivity. The CellTiter-Glo 3D cell viability assay is a standard method used for patient-derived organoids (PDOs) and other 3D models [1].
WEE1 kinase is a key regulator of the G2/M cell cycle checkpoint. Its inhibition leads to unscheduled mitotic entry and cell death, especially in cancer cells with underlying replication stress or DNA damage [5] [6]. The following diagram illustrates this core mechanism and suggests key biomarkers for your analysis.
Synthetic lethality (SL) represents a powerful functional relationship between genes wherein disruption of either gene alone is viable but simultaneous disruption of both genes leads to cell death. This concept, first discovered in fruit flies in the 1940s and later explored in yeast models, has emerged as a transformative approach in cancer therapeutics by exploiting cancer-specific genetic vulnerabilities [1] [2]. The clinical validation of this approach came with the development of PARP inhibitors for BRCA-deficient cancers, which demonstrated that synthetic lethality could be successfully harnessed for targeted cancer treatment [1] [3]. WEE1 kinase has subsequently emerged as a promising synthetic lethal target, particularly in cancers with specific DNA repair deficiencies or oncogenic backgrounds.
WEE1 is a serine/threonine kinase that functions as a critical regulator of cell cycle progression, primarily by phosphorylating and inhibiting cyclin-dependent kinases (CDKs) to enforce cell cycle checkpoints [4]. As the "gatekeeper" of the G2-M checkpoint, WEE1 prevents cells with damaged DNA from entering mitosis, providing time for DNA repair [4] [5]. In cancer cells, especially those with TP53 mutations or specific oncogenic stresses, this G2-M checkpoint becomes essential for survival. Inhibition of WEE1 forces premature mitotic entry, leading to catastrophic mitosis and apoptosis specifically in cancer cells while sparing normal cells with intact G1-S checkpoints [4]. This forms the mechanistic basis for WEE1's role in synthetic lethality approaches, making Wee1-IN-3 a valuable chemical tool for probing these relationships.
Table 1: Profile of Selected WEE1 Inhibitors
| Compound | Alternative Names | Key Features | Development Status |
|---|---|---|---|
| This compound | BCHCD, WEE1 inhibitor II | Tool compound; used extensively in mechanistic studies | Preclinical research |
| AZD1775 | MK-1775, Adavosertib | First-in-class; most clinically advanced | Phase II trials (discontinued) |
| Debio 0123 | - | PLK family-sparing | Phase I/II trials |
| ZN-c3 | - | Improved therapeutic window | Phase I/II trials |
| IMP7068 | - | PLK family-sparing | Phase I trials |
This compound (also known as BCHCD or WEE1 inhibitor II) has been extensively utilized as a chemical probe in mechanistic studies to elucidate WEE1's biological functions beyond cell cycle regulation. Research has revealed that this compound selectively modulates Nav1.2 channel activity through its interaction with fibroblast growth factor 14 (FGF14), suggesting potential neurological functions of WEE1 kinase [6]. In electrophysiological studies, this compound at 15 μM significantly suppressed peak sodium current (INa) density and slowed the tau of fast inactivation while causing depolarizing shifts in the voltage dependence of activation and inactivation [6]. These findings indicate that WEE1 kinase participates in complex signaling networks that extend beyond its canonical cell cycle functions.
Table 2: Experimental Screening Results with WEE1 Inhibition
| Cancer Type | Genetic Context | Combination Agent | Effect | Reference |
|---|---|---|---|---|
| AML | Mixed genotype | Cytarabine | Synergistic cell death (CI<1) | [5] |
| AML | MLL-rearranged | Cytarabine | Decreased proliferation | [5] |
| Solid tumors | TP53 mutant | - | Single-agent activity | [4] |
| Various | HR deficiency | PARP inhibitors | Enhanced sensitivity | [1] |
| Leukemia cells | - | Hydroxyurea | Abrogated S-phase arrest | [5] |
The synergistic potential of WEE1 inhibition has been quantitatively demonstrated in acute myeloid leukemia (AML) models, where combination indices (CI) below 1 indicated strong synergy between WEE1 inhibitors and cytarabine [5]. Interestingly, contrary to initial expectations, WEE1 inhibition in AML cells was found to abrogate S-phase arrest induced by cytarabine, broadening the potential mechanisms by which WEE1 inhibitors sensitize cancer cells to chemotherapeutic agents [5]. This highlights the importance of context-specific mechanisms in synthetic lethality relationships and underscores the value of tools like this compound for dissecting these complex biological relationships.
Protocol Objective: To identify synthetic lethal partners of WEE1 using pooled CRISPR screening in cancer cell lines.
Materials and Reagents:
Methodology:
Library Transduction:
Selection and Treatment:
Genomic DNA Extraction and Sequencing:
Data Analysis:
Technical Notes: Maintain minimum 500x library coverage throughout the experiment to prevent stochastic loss of sgRNA diversity. Determine optimal this compound concentration through dose-response curves prior to screening. Include multiple biological replicates to enhance statistical power.
Protocol Objective: To validate putative synthetic lethal hits from primary screens in a targeted format.
Materials and Reagents:
Methodology:
Arrayed Screening Setup:
Viability Assessment:
Hit Confirmation:
Protocol Objective: To evaluate synthetic lethality between this compound and DNA-damaging chemotherapeutics.
Materials and Reagents:
Methodology:
Dose-Response Matrix Setup:
Viability Assessment and Synergy Calculation:
Mechanistic Studies:
Technical Notes: Use the lowest possible DMSO concentrations (<0.1% final) to avoid solvent toxicity. Include recovery experiments where drugs are washed out after 24 hours to model pulsatile clinical dosing schedules.
Protocol Objective: To utilize computational methods for predicting WEE1 synthetic lethal partners.
Background: Recent advances in machine learning have produced numerous algorithms for SL prediction. Benchmarking studies have identified SLMGAE, GCATSL, and PiLSL as top-performing methods for classification tasks, while SLMGAE, GRSMF, and PTGNN excel at ranking potential SL pairs [7]. These tools can prioritize candidates for experimental validation, significantly reducing the search space.
Implementation Workflow:
Data Collection:
Model Training and Prediction:
Experimental Prioritization:
Protocol Objective: To optimize kinome-wide selectivity of WEE1 inhibitors using free energy perturbation calculations.
Background: The high conservation of kinase ATP-binding pockets makes achieving selectivity challenging. Free energy calculations offer a physics-based approach to predict binding affinities and optimize both potency and selectivity [4]. This approach has been successfully applied to design selective WEE1 inhibitors by leveraging the unique Asn gatekeeper residue in WEE1 compared to other kinases.
Implementation Workflow:
Structure Preparation:
Relative Binding Free Energy (L-RB-FEP+) Calculations:
Protein Residue Mutation (PRM-FEP+) Calculations:
The application of this compound in synthetic lethality screening represents a powerful approach for identifying context-specific cancer vulnerabilities. As demonstrated through the protocols outlined herein, the integration of genetic screening, therapeutic combinations, and computational predictions provides a comprehensive framework for exploiting WEE1-dependent synthetic lethality. The finding that WEE1 inhibition synergizes with cytarabine in AML models, particularly through unexpected mechanisms like S-phase arrest abrogation, highlights the importance of empirical testing in relevant biological contexts [5].
Future directions in WEE1 synthetic lethality screening will likely focus on refining patient selection biomarkers and developing next-generation inhibitors with improved kinome-wide selectivity [4]. The ongoing clinical development of PLK-sparing WEE1 inhibitors (Debio 0123, IMP7068) suggests that minimizing off-target toxicity remains a priority [4]. Additionally, the integration of multi-omics data with machine learning approaches will enhance our ability to predict WEE1 synthetic lethality in specific molecular contexts, potentially enabling more personalized therapeutic applications. As these tools and understanding continue to evolve, WEE1 targeting promises to remain at the forefront of synthetic lethality-based cancer therapeutics.
Here are solutions to common challenges researchers face when optimizing kinase selectivity.
| Problem Area | Specific Issue & Symptoms | Proposed Solution & Rationale | Key Experimental Validation |
|---|
| Kinase Selectivity | Issue: Inhibitor shows high off-target activity against PLK1 and other kinases. Symptom: Poor selectivity in kinome-wide profiling (e.g., DiscoverX scanMAX); observed myelosuppression in models [1]. | 1. Target Selectivity Pocket: Design bulkier, aliphatic R1 substituents to exploit the smaller gatekeeper residue (Leu130) in PLK1 vs. Wee1 (Asn376) [1]. 2. Computational Screening: Use Protein Residue Mutation Free Energy Perturbation (PRM-FEP+) to virtually screen designs against common off-target gatekeeper residues (Thr, Val, Phe, Leu) [2]. | 1. Kinase Profiling: Use a broad panel (e.g., DiscoverX scanMAX). 2. Co-crystallography: Confirm compound binding mode in Wee1 selectivity pocket [1] [3]. | | In Vitro Efficacy vs. Toxicity | Issue: Selective inhibitor successfully spares PLK1 but still causes thrombocytopenia [1]. Symptom: Significant toxicity in in vitro CFU-Mk (megakaryocyte) assay. | Rationale: Thrombocytopenia may be an on-target effect of Wee1 inhibition, not solely due to PLK1 [1]. Strategy: Explore intermittent dosing schedules in vivo to separate efficacy from toxicity. | 1. CFU-Mk Assay: Test compounds for inhibitory effect on megakaryocyte colony formation [1]. 2. Proximal PD Marker: Correlate toxicity with CDK1 (pY15) inhibition in relevant cell models [1]. |
Q1: Why is selectivity over PLK1 so critical for Wee1 inhibitor development? PLK1 inhibition has been strongly implicated in dose-limiting toxicities like thrombocytopenia and neutropenia [1]. The first-generation inhibitor AZD1775 was equipotent against Wee1 and PLK1, making it difficult to determine the root cause of observed myelosuppression. Developing PLK1-sparing inhibitors is therefore essential to establish a wider therapeutic window [1] [2].
Q2: If my selective Wee1 inhibitor still causes thrombocytopenia, does that mean it's still inhibiting PLK1? Not necessarily. Recent evidence suggests that thrombocytopenia can be an on-target effect of Wee1 inhibition itself. Studies show a strong correlation between Wee1 inhibition, in vitro antitumor effects, and in vitro thrombocytopenia, regardless of the chemical series or selectivity over PLK1 [1].
Q3: What are the key structural features to target for achieving selectivity? The ATP-binding pocket offers key opportunities. Focus on the selectivity pocket near the gatekeeper residue (Asn376 in Wee1). Introducing larger, aliphatic groups at the R1 position is well-tolerated in Wee1 but clashes with the bulkier leucine gatekeeper (L130) in PLK1 [1]. The front pocket (R3 substitution) also contains non-conserved residues that can be exploited [1].
Q4: What advanced computational methods can accelerate selectivity optimization? A framework combining Ligand-based Relative Binding Free Energy (L-RB-FEP+) and Protein Residue Mutation Free Energy (PRM-FEP+) calculations is highly effective. L-RB-FEP+ rapidly identifies potent scaffolds, while PRM-FEP+ models the effect of mutating Wee1's gatekeeper to those of off-target kinases, predicting kinome-wide selectivity much faster than experimental profiling alone [2].
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This assay is critical for assessing the potential for thrombocytopenia in vitro [1].
This Meso Scale Discovery (MSD) assay measures a proximal pharmacodynamic marker of Wee1 target engagement [1].
The following diagrams, generated with DOT language, illustrate the core concepts and workflows.
This diagram outlines the key role of Wee1 in the G2/M checkpoint, which is the basis for its therapeutic targeting.
This flowchart depicts the integrated computational and experimental strategy for achieving kinome-wide selectivity.
The following table summarizes the primary off-target issues and their underlying causes identified in recent studies, which are applicable to the Wee1 inhibitor class.
| Off-Target Liability | Proposed Mechanism / Cause | Experimental Evidence / Context |
|---|---|---|
| PLK Family Inhibition | Lack of selectivity in the ATP-binding pocket; a common issue with first-generation inhibitors like AZD1775 (adavosertib) [1] [2]. | Kinase panel profiling revealed this as a major initial liability for novel chemotypes [1] [2]. |
| Integrated Stress Response (ISR) Activation | Off-target activation of the kinase GCN2, leading to phosphorylation of eIF2α and increased ATF4 protein levels. This is an off-target effect independent of WEE1 inhibition [3]. | Identified via CRISPRi screens; observed with AZD1775, ZN-c3, and Debio0123, but not with PROTAC-based WEE1 degraders or molecular glues [3]. |
| Kinome-Wide Off-Targets | Inhibition of kinases with different gatekeeper residues. The unique Asn gatekeeper of Wee1 is a key selectivity handle [1]. | Kinome-wide scanMAX panel screening of novel compounds revealed off-target hits against kinases with Thr, Val, Phe, or Leu gatekeeper residues [1]. |
| QT Prolongation | Not fully elucidated, but considered a potential class effect. Newer inhibitors are designed to avoid it [4]. | Preliminary clinical data for APR-1051 highlights the absence of QT prolongation as a key differentiator [4]. |
Here are detailed experimental strategies, derived from recent publications, to diagnose and mitigate these liabilities.
This protocol uses computational predictions to focus experimental efforts, saving significant time and resources [1] [2].
This protocol helps verify that observed cellular effects are due to on-target Wee1 inhibition and not off-target pathway activation [3].
This protocol provides a framework for testing Wee1 inhibitors with other agents to improve efficacy and overcome resistance [6] [7].
The following chart illustrates the integrated computational and experimental workflow for addressing off-target liabilities, as demonstrated in successful campaigns [1] [2].
Q: What are the primary mechanisms behind the hematological toxicity observed with WEE1 inhibitors like adavosertib (AZD1775)?
Emerging evidence points to two major mechanisms: on-target effects on rapidly dividing bone marrow progenitor cells and a recently discovered off-target effect.
Q: What strategies can be used to reduce hematological toxicity in experimental models?
Research suggests several promising approaches, ranging from novel drug designs to combination therapies and patient stratification.
Table 1: Strategies for Mitigating Hematological Toxicity of WEE1 Inhibitors
| Strategy | Mechanism | Key Findings & Rationale |
|---|---|---|
| Next-Generation Inhibitors | Use inhibitors with reduced off-target ISR activation. | PROTAC-based WEE1 degraders (using small-molecule warheads) and molecular glues show reduced or no ISR activation, suggesting a path to a better therapeutic window [3]. |
| Combination with ISR Inhibitors | Chemically inhibit the off-target pathway. | Co-treatment with ISRIB (Integrated Stress Response inhibitor) or GCN2iB (GCN2 kinase inhibitor) rescued cell viability in models treated with AZD1775, confirming the role of ISR in toxicity [3]. |
| Inhibitor Scheduling | Optimize dosing schedule to allow bone marrow recovery. | While not detailed in the results, this is a common clinical approach for cytostatic drugs. Investigating intermittent dosing schedules in models can help identify regimens that spare healthy cells. |
| Biomarker-Driven Patient Selection | Select patients whose tumors are highly dependent on WEE1. | Identify genetic backgrounds with inherent sensitivity (e.g., TP53 mutations, KRAS mutations, deficiencies in FBH1 or SIRT1). This allows for lower, less toxic dosing while maintaining efficacy [3]. |
Q: Are there any detailed experimental protocols for testing these mitigation strategies?
Yes, the search results provide robust methodologies for key experiments. Below is a detailed protocol based on the cited research.
Experimental Protocol: Evaluating Toxicity and Efficacy of WEE1 Inhibition In Vitro
This protocol outlines steps to assess cell viability, apoptosis, and ISR activation in response to WEE1 inhibitors, alone and in combination with other agents [4] [2] [3].
Cell Culture and Plating:
Drug Treatment:
Viability and Synergy Assessment:
Apoptosis Analysis by Flow Cytometry:
Mechanistic Analysis via Western Blot:
The following diagram illustrates the core mechanisms of toxicity and the primary mitigation strategy targeting the off-target ISR pathway, as identified in the recent research.
I hope this structured technical guide provides a solid foundation for your research. The field is advancing rapidly, particularly with the development of next-generation inhibitors.
The gastrointestinal toxicity (such as diarrhea) and myelosuppression (anemia, neutropenia, thrombocytopenia) commonly observed with WEE1 inhibitors like Adavosertib are primarily on-target effects. These occur because the drug disrupts cell cycle checkpoints in rapidly dividing cells, including those in the gut lining and bone marrow [1] [2].
The diagrams below illustrate the core mechanism of action of a WEE1 inhibitor and the logical workflow for managing its associated toxicity.
The following table summarizes dosing regimens and associated toxicities from clinical trials of Adavosertib, which provide a foundation for understanding dosing principles to manage toxicity [1].
| Context / Combination | Adavosertib Dose (Schedule) | Combination Agent Dose (Schedule) | Reported Grade 3+ Toxicities |
|---|---|---|---|
| Monotherapy [1] | 225 mg, twice daily for 2.5 days, 2 weeks on/1 week off | None | Myelosuppression (anemia, neutropenia, thrombocytopenia), Diarrhea |
| With Carboplatin [1] | 225 mg, twice daily for 2.5 days (Week 1) | Carboplatin AUC 5 (Day 1, q21d) | Higher rate of grade 3 toxicities when added to standard treatment |
| With Gemcitabine [1] | 175 mg, once daily for 2 days (Weeks 1-3) | Gemcitabine 1000 mg/m² (Days 1, 8, 15, q28d) | |
| With Paclitaxel [1] | 225 mg, twice daily for 2.5 days (Weeks 1-3) | Paclitaxel 80 mg/m² (Days 1, 8, 15, q28d) | |
| With Chemoradiation (LAPC) [1] | 150 mg, once daily (Days 1-2, 8-9, q21d) | Gemcitabine + Radiation (concurrent) |
Based on the clinical data, here are the key strategies for mitigating toxicity:
Q: What does "metabolic stability" mean in drug discovery?
Q: What are the first steps if my compound, like Wee1-IN-3, shows poor metabolic stability?
The table below outlines a standard higher-throughput microsomal stability assay, a common method for early-stage metabolic screening [1].
| Step | Protocol Description | Key Considerations |
|---|
| 1. Assay Setup | Incubate the test compound with liver microsomes (or hepatocytes) in a buffer containing NADPH, which acts as a cofactor for metabolic reactions. This is often performed in a 96-well format for efficiency. | - System Choice: Liver microsomes are common for phase I metabolism, while hepatocytes can provide a more complete picture including phase II metabolism and transporter effects [2].
If your assessment confirms poor stability, here are potential strategies to consider, often employed through medicinal chemistry:
To visualize how a WEE1 inhibitor like this compound fits into the broader cellular context and why its stability is so important for function, see the pathway below.
To bring these concepts together, you can follow this logical workflow to diagnose and address metabolic instability.
The central issue is that many promising Wee1 inhibitors show limited distribution to brain tumors, which can severely restrict their efficacy in treating intracranial diseases like glioblastoma (GBM) [1] [2].
Table 1: Documented BBB Penetration of Wee1 Inhibitors
| Inhibitor Name (Code) | Evidence of BBB Penetration | Key Findings / Quantitative Data | Source / Context |
|---|
| MK-1775 (Adavosertib/AZD1775) | Limited & Heterogeneous | Penetrates, but poorly: Normal brain-to-whole blood ratio of ~5%. Heterogeneous distribution: MALDI-MS imaging showed markedly lower and heterogeneous drug levels in orthotopic brain tumors vs. flank tumors. [1] | Preclinical GBM xenograft models. [1] | | MK-1775 (Adavosertib/AZD1775) | Confirmed, but Potentially Insufficient | Successfully detected in human glioblastoma tissue, confirming it can cross the human BBB. [3] | Clinical trial in human glioblastoma patients. [3] | | Novel BBB-permeable Wee1 Inhibitors (e.g., Wee1i-a) | Promising Preclinical Data | Developed specifically for BBB penetrance. Showed synergism with Chk1 inhibitors in patient-derived GBM stem-like cells. [4] | Screening of novel compounds in 3D clonogenic assays. [4] |
Here are the primary strategies being explored to overcome the BBB, which can guide your experimental design.
The most direct approach is to design new compounds with inherent BBB penetration capabilities.
Combining a Wee1 inhibitor with chemotherapy agents that also cross the BBB can be a powerful strategy, particularly for tumors with brain metastases.
Abbreviations: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry), MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Imaging).
Q1: How do I experimentally measure and confirm the BBB penetration of a Wee1 inhibitor in my models?
Q2: My Wee1 inhibitor is effective in subcutaneous mouse models but fails in orthotopic brain models. What should I investigate?
Q3: What are the key mechanisms that make the combination of Wee1 inhibitors with DNA-damaging agents effective? The synergy arises from forcing cancer cells with DNA damage into mitotic catastrophe. The following diagram illustrates the core signaling pathway that is targeted.
WEE1 kinase is a crucial regulator of the G2/M cell cycle checkpoint. Its inhibition forces cells with DNA damage to undergo mitotic catastrophe instead of repairing themselves [1]. The table below summarizes the key factors that influence a cancer's susceptibility to WEE1 inhibitors.
| Factor | Mechanism of Influence | Example Cancer Types / Contexts |
|---|---|---|
| TP53 Mutation [2] [3] | Loss of G1/S checkpoint; increased reliance on G2/M checkpoint (WEE1). Creates "synthetic lethality". | Uterine serous carcinoma, many solid tumors [3]. |
| High WEE1 Expression [4] [2] | Potential biomarker for aggressive disease and WEE1 dependency. | Triple-negative breast cancer (TNBC), glioma, melanoma, liver cancer [4] [2]. |
| Replication Stress & DNA Damage [5] | Increases intrinsic genomic instability; WEE1 inhibition exacerbates this stress. | Ovarian cancer under hyperthermia; cancers with high replication stress [5]. |
| Specific Molecular Subtypes [4] | Response linked to pathways active in specific subtypes. | Basal-like (BL) subtype of TNBC [4]. |
| Kinase Gatekeeper Residue [6] | Wee1's Asn gatekeeper is rare; off-target kinases with larger residues (e.g., Phe, Leu) can affect drug selectivity and toxicity. | Impacts kinome-wide selectivity; PLK1 inhibition linked to toxicity of some inhibitors [6]. |
When faced with variable efficacy, you can use the following investigative workflow to pinpoint the cause. The diagram below outlines the key steps, from characterizing your models to testing combination strategies.
Ensure your models (cell lines, PDOs, PDXs) are well-characterized for key biomarkers:
Correlate the characterization data from Step 1 with the observed efficacy (e.g., IC50 values, apoptosis rates). You should expect to see:
If biomarker status does not fully explain the variability, conduct mechanistic experiments to confirm the drug is working as intended in your sensitive vs. resistant models.
Resistance can often be overcome by rational combinations. Preclinical evidence supports several strategies:
Based on the latest research, several key mechanisms can confer resistance to Wee1-targeted therapy. Understanding these is the first step in troubleshooting experimental outcomes.
| Mechanism | Description | Key Components / Pathways |
|---|---|---|
| Adaptive Upstream Pathway Rewiring [1] | Cancer cells rapidly rewire signaling pathways after targeted therapy. Inhibition of one pathway (e.g., PI3K) activates WEE1 as an adaptive resistance mechanism. | PI3K pathway inhibition -> WEE1 activation -> CDC2 phosphorylation (Tyr15) -> G2/M arrest -> Resistance. |
| Kinome-Wide Off-Target Selectivity [2] | Lack of selectivity in early-generation inhibitors leads to off-target toxicity, narrowing the therapeutic window and driving resistance. Inhibitors binding the ATP-pocket may poorly distinguish WEE1 from other kinases. | Gatekeeper Residue: WEE1 has a rare Asn gatekeeper. Inhibitors effective against kinases with Thr, Val, Phe, or Leu gatekeepers have more off-target effects. Example: AZD1775's off-target inhibition of PLK1 is linked to toxicity. |
| Cross-Talk with DNA Damage Checkpoints [3] | WEE1 inhibition can impair the ATR/Chk1 signaling pathway, but this cross-talk is complex and may be co-opted by cells to survive. | WEE1 inhibition -> CDK1/2 & PLK1 activation -> Claspin/CtIP degradation -> Impaired ATR/Chk1 activation -> Increased replicative stress & DNA damage. |
| Activation of the Integrated Stress Response (ISR) [4] | Some WEE1 small-molecule inhibitors activate the Integrated Stress Response (ISR) via an off-target mechanism, contributing to their toxicity profile. | WEE1 inhibitor (e.g., AZD1775) -> GCN2 kinase activation -> eIF2α phosphorylation -> ATF4 protein increase -> Attenuated global mRNA translation. |
Here are detailed methodologies and strategic approaches you can use to diagnose and overcome resistance in your models.
To identify intrinsic or acquired resistance, incorporate these assays into your workflow:
Biomarker Analysis & Patient Stratification
Kinase Selectivity Profiling
To combat resistant cells, consider these combination strategies and next-generation compounds:
Rational Combination Therapies
Next-Generation Inhibitors and Modalities
The following diagram illustrates the core experimental workflow for investigating and addressing WEE1 inhibitor resistance, integrating the key concepts and strategies discussed.
The table below summarizes the key characteristics of AZD1775 (adavosertib) as a benchmark WEE1 inhibitor.
| Property | AZD1775 (Adavosertib) |
|---|---|
| WEE1 IC₅₀ | 5.2 nM [1] |
| Primary Mechanism | Potent, ATP-competitive inhibitor of WEE1 kinase [1]. |
| Key Selectivity Issue | Dual inhibition of WEE1 and PLK1 with similar nanomolar potency (IC₅₀ for PLK1: 15-34 nM) [2] [3]. |
| Hypothesized Toxicity | Myelosuppression (e.g., thrombocytopenia, neutropenia) is a dose-limiting toxicity, potentially linked to its off-target PLK1 inhibition [2] [4]. |
| Clinical Status | First-in-class, has progressed to multiple Phase II clinical trials [5] [1]. |
A central theme in the recent literature is the effort to develop next-generation WEE1 inhibitors with improved selectivity over PLK1 to achieve a better therapeutic window [2] [4]. The selectivity of a WEE1 inhibitor is often assessed by its ratio of PLK1 IC₅₀ to WEE1 IC₅₀; a higher ratio indicates greater selectivity for WEE1.
To objectively compare inhibitors like Wee1-IN-3 and AZD1775, the following experimental protocols are standard in the field. You can use this framework to evaluate any available data on this compound.
| Experiment Goal | Recommended Methodology |
|---|---|
| In Vitro Kinase Potency (IC₅₀) | Biochemical Kinase Assays: Use purified WEE1 and PLK1 kinases to determine the half-maximal inhibitory concentration (IC₅₀) for each target. This is the primary metric for potency and initial selectivity assessment [2] [3]. |
| Kinome-Wide Selectivity | Platforms like DiscoverX scanMAX: Profile the compound against a panel of hundreds of wild-type human kinases (e.g., 403 kinases) at a single concentration (e.g., 1 µM) to identify off-target interactions across the kinome [4]. |
| Cellular Target Engagement | Immunoblotting for pCDK1 (Tyr15): Treat cancer cell lines with the inhibitor and measure the reduction in phosphorylated CDK1 by Western blot. This confirms on-target engagement of WEE1 in a cellular context [6] [7]. |
| In Vitro Hematotoxicity | Colony Forming Unit-Megakaryocyte (CFU-Mk) Assay: Test the compound's inhibitory effect on platelet progenitor cells. This assay is used as an in vitro surrogate for predicting thrombocytopenia (platelet loss), a key clinical toxicity [2]. |
The following diagram illustrates the core mechanism of WEE1 inhibitors and the rationale for their use in cancer therapy, particularly in tumors with TP53 mutations.
The following table summarizes the key characteristics and experimental findings for PD0166285, as reported in the literature.
| Feature | Description |
|---|---|
| Inhibitor Class | Pyrido[2,3-d]pyrimidine compound [1] [2]. |
| Primary Target(s) | Wee1 (IC₅₀ = 24 nM) and PKMYT1 (IC₅₀ = 72 nM); a dual inhibitor [3] [4] [5]. |
| Key Mechanism | Abrogates G2/M cell cycle checkpoint by inhibiting CDK1 inhibitory phosphorylation (Tyr15), forcing premature mitotic entry and mitotic catastrophe [1] [3] [2]. |
| Evidence & Models | B16 mouse melanoma [1], Lung Squamous Cell Carcinoma (LUSC) [3], Esophageal Squamous Cell Carcinoma (ESCC) [5], various others (cervical, colon, ovarian) [2]. |
| Synergy & Combination | Strong synergy with cisplatin in TP53-mutant LUSC [3] and radiotherapy in ESCC [5]. |
| Key Assays/Protocols | • Cell Viability: CCK-8 assay [3] [5]. • Cell Cycle Analysis: PI staining + Flow Cytometry [1] [3] [5]. • Apoptosis: Annexin V-PE / FITC staining + Flow Cytometry [3] [5]. • Protein & Phosphorylation: Western Blot (e.g., p-CDK1, γ-H2AX, PARP cleavage) [3] [5]. • DNA Damage: Comet Assay; γ-H2AX immunofluorescence [3] [5]. |
A significant challenge for this direct comparison is the lack of specific experimental data for This compound in the search results I obtained. While it is listed among several Wee1 inhibitors in a review article [6], the provided content does not include details on its potency (IC₅₀), specific experimental models, protocols, or performance data, making a head-to-head objective comparison impossible at this time.
The diagram below illustrates the core mechanism of Wee1 inhibition, which is shared by compounds like PD0166285, and how it leads to cell death, particularly in cancer cells with dysfunctional p53.
The available data strongly positions PD0166285 as a robust, well-characterized tool for preclinical research, especially in TP53-mutant cancers and in combination with DNA-damaging agents. To proceed with your comparison guide, here are some suggestions:
For your reference, the table below summarizes available information on key clinical-stage WEE1 inhibitors.
| Inhibitor Name | Other Names | Highest Phase | Key Characteristics (from Preclinical/Clinical Studies) |
|---|---|---|---|
| ZN-c3 | Azenosertib | Phase II [1] [2] | Orally bioavailable, selective; shows robust tumor growth inhibition in models; clinical activity in advanced solid tumors [3]. |
| Debio-0123 | N/A | Phase I/II [1] [2] | Oral, highly selective; being evaluated in combination therapies for breast cancer, glioblastoma, and small cell lung cancer [1] [2]. |
| Adavosertib | AZD1775, MK-1775 | Phase II [1] [4] | First-in-class; extensive clinical trial data; limited by toxicity (myelosuppression, diarrhea); often used as a benchmark in studies [1] [4]. |
| Wee1-IN-3 | N/A | Research compound | No development status or public data available for direct comparison. |
While direct comparisons are unavailable, understanding the experimental approaches used to characterize WEE1 inhibitors can guide your own research.
Given the lack of public data, generating your own comparative data is the most viable path.
The table below summarizes the direct molecular consequences of WEE1 inhibition, which are crucial for validating Wee1-IN-3's mechanism of action.
| Key Event | Direct Measurement | Observed Change upon WEE1 Inhibition | Biological Consequence |
|---|---|---|---|
| CDK1/2 Activation [1] [2] [3] | Decrease in inhibitory phosphorylation on CDK1 (Tyr15) and CDK2 [1]. | Rapid dephosphorylation (within 20-60 minutes) [1]. | Unleashed CDK1/2 activity, driving premature cell cycle progression [2]. |
| Downstream Substrate Phosphorylation [1] | Increase in phosphorylation of CDK1/2 substrates (e.g., DNA repair factors). | >600 potential CDK sites showed increased phosphorylation [1]. | Perturbed DNA repair (53BP1, RIF1, MDC1) and replication dynamics [1]. |
| RIF1 Phosphorylation [2] | Phosphorylation of RIF1 at Ser2205. | Induced, CDK1-dependent phosphorylation [2]. | Dormant origin firing and altered replication initiation [2]. |
The relationship between WEE1 inhibition and its downstream cellular effects can be visualized in the following pathway diagram, which integrates the key events detailed in the table above.
To generate comparative data for your guide, you can employ the following established experimental methodologies. The table below outlines key protocols for validating the on-target mechanism of a WEE1 inhibitor.
| Method | Key Procedure Steps | Critical Controls & Measurements | Application in Validation |
|---|
| Quantitative Phosphoproteomics [1] | 1. Treat cells with inhibitor (e.g., 1µM, 20-90 min). 2. Lyse cells, digest proteins, enrich phosphopeptides (Ti-IMAC). 3. Analyze by LC-MS/MS with TMT labeling. | - Monitor global CDK substrate phosphorylation.
Understanding the broader context of WEE1 inhibition can help frame the value of this compound. WEE1 is an attractive cancer target because its inhibition forces cells with pre-existing DNA damage or replication stress (common in cancer) to undergo mitotic catastrophe [5] [3].
When structuring your comparison guide for a professional audience, consider moving beyond basic mechanism validation:
| Cancer Type | PDX Model Details | Treatment Protocol | Key Findings & Quantitative Data |
|---|
| Triple-Negative Breast Cancer (TNBC) [1] | Models established from patient surgical specimens; retained original pathological characteristics. | 30 mg/kg, administered via oral gavage [1] | > Tumor growth suppression in PDXs with high WEE1 expression. > Mechanism: Inhibited WEE1 and CDK1 phosphorylation, increased γH2AX (DNA damage marker), induced G2/M arrest, activated Caspase 3/7 (apoptosis) [1]. | | Lung Adenocarcinoma (KRAS G12C mutant) [2] | Models generated using KRAS G12C mutant human lung adenocarcinoma cell lines. | Adavosertib combined with a KRAS G12C inhibitor (G12Ci) [2] | > Synergistic effect observed with G12Ci. > Mechanism: Induced DNA replication stress, caused DNA damage, and led to cell apoptosis. Marked anti-tumor effects in tumor xenograft models [2]. | | Ovarian Cancer [3] | In-house developed miniaturized device used to mimic clinical hyperthermia treatment. | AZD1775 combined with hyperthermia [3] | > Significant tumor reduction in vivo. > Mechanism: Hyperthermia causes CDK1 hyperactivation and replication stress; WEE1 inhibition prevents cell cycle repair, leading to mitotic catastrophe [3]. |
The methodology for validating WEE1 inhibitors in PDX models generally follows a standardized, multi-step process. The diagram below outlines a typical experimental workflow.
WEE1 is a critical kinase in the DNA damage response (DDR) pathway. The following diagram illustrates its role and how its inhibition leads to cancer cell death.
| Cancer Type | Model System | TP53 Status | Key Findings on Efficacy | Proposed Mechanism | Citation |
|---|---|---|---|---|---|
| NSCLC (KRAS-mutant) | 8 Cell Lines | Mutant vs Wild-Type | More effective in TP53 mutant (Mean IC50: 0.28 μM) vs wild-type (Mean IC50: 6.50 μM) | Increased DNA damage, reduced p-AKT, apoptosis; independent of Wee1 kinase inhibition | [1] |
| Acute Lymphoblastic Leukemia (ALL) | 27 Primary Patient Samples | Mixed (Mutant & Wild-Type) | Effective independent of TP53 status in most samples (18/27) | S-phase disruption and apoptosis, even without DNA-damaging agents | [2] |
| Lung Carcinoma | H1299 Cell Line (ts-p53) | Wild-Type (functional) | Protected from radiosensitization by WEE1 inhibitor | p53 inhibits CDC2 dephosphorylation and cyclin B1 expression | [3] |
To help you evaluate the data, here are the methodologies from the two primary preclinical studies cited above.
Study in KRAS-mutant NSCLC [1]
Study in Acute Lymphoblastic Leukemia (ALL) [2]
The differential effect of WEE1 inhibitors based on TP53 status is rooted in cell cycle biology. The following diagram illustrates the key signaling pathways involved.
The following table summarizes the major genetic and functional biomarkers associated with sensitivity to WEE1 inhibitors, as identified in recent studies.
| Biomarker Category | Specific Marker | Biological Rationale | Supporting Evidence |
|---|---|---|---|
| Genetic Alterations | TP53 mutation | Loss of G1/S checkpoint; increased reliance on G2/M checkpoint mediated by WEE1 [1] [2]. | Preclinical and clinical trials (e.g., AZD1775) show efficacy in TP53-mutant tumors, including ovarian and colorectal cancers [1] [2]. |
| CCNE1 amplification | Induces replication stress, increasing dependency on WEE1 for genome integrity [1]. | Preclinical models show CCNE1-amplified cancers are highly sensitive to WEE1 inhibition [1]. | |
| SETD2 mutation / H3K36me3 loss | Leads to a disorganized chromatin structure and elevated replication stress [1]. | Synthetic lethal interaction with WEE1 inhibition identified in preclinical models [1]. | |
| Functional States | High Replication Stress | Inherent genomic instability increases dependency on WEE1-mediated fork protection and cell cycle control [1] [3]. | A hallmark of many cancers sensitive to WEE1 inhibitors; can be indicated by γH2AX foci [3]. |
| CDK1 Hyperactivation | Directly indicates a cell is primed for mitotic entry; WEE1 inhibition pushes cells into catastrophic division [3]. | Identified via phosphoproteomics; measured by low inhibitory phosphorylation (CDK1-pT14/Y15) [3]. |
To validate these biomarkers for a specific compound like Wee1-IN-3, the following experimental models and protocols, used in recent studies for other WEE1 inhibitors, can be employed.
| Model / Assay | Key Protocol Details | Application & Readout |
|---|---|---|
| Patient-Derived Organoids (PDOs) & Xenografts (PDXs) | Establishment: Culture from patient surgical specimens. Drug Screening: Use 3D cell viability assays (e.g., CellTiter-Glo 3D) for high-throughput screening [4]. | Response Concordance: PDO/PDX responses highly concordant with patient clinical outcomes. IC50 Calculation: Determine half-maximal inhibitory concentration [4]. |
| Functional & Mechanism-Based Assays | Western Blot: Analyze protein expression/phosphorylation (e.g., WEE1, CDK1-pY15, γH2AX, Cleaved Caspase-3) [4] [3] [5]. | Target Engagement: Confirm inhibition of WEE1 (reduced CDK1-pY15). Mechanism: Document DNA damage (↑γH2AX) and apoptosis [4] [3]. |
| Flow Cytometry: Assess cell cycle profile (e.g., propidium iodide staining) and apoptosis (e.g., Annexin V staining) [4] [6]. | Phenotypic Effect: Quantify abrogation of G2/M arrest and induction of cell death [6] [5]. | |
| Advanced Profiling Techniques | Phosphoproteomics: Use TMT-based LC-MS/MS to profile global phosphorylation changes in response to treatment [3] [6]. Data Integration: Integrate with transcriptomic/data to build predictive models (e.g., SignalingProfiler) [6]. | Biomarker Discovery: Identify novel predictive phosphorylation signatures or pathway activations. Resistance Mechanisms: Uncover adaptive resistance pathways [6] [7]. |
The diagram below illustrates the core mechanism of WEE1 and how its inhibition leads to cell death in vulnerable cancer cells. This is particularly crucial in cells that have lost the G1/S checkpoint (e.g., through TP53 mutation).